L-Galactose,6-deoxy-,2,3,4-tribenzoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H24O8 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S)-3,4-dibenzoyloxy-5-hydroxy-1-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C27H24O8/c1-18(29)23(34-26(31)20-13-7-3-8-14-20)24(35-27(32)21-15-9-4-10-16-21)22(17-28)33-25(30)19-11-5-2-6-12-19/h2-18,22-24,29H,1H3/t18-,22+,23+,24-/m0/s1 |
InChI-Schlüssel |
UXJKDHNRUVUBKV-QMTRIVCPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate, a selectively protected derivative of L-fucose. This compound serves as a valuable building block in the synthesis of complex fucosylated oligosaccharides and glycoconjugates, which play critical roles in various biological processes, including cell recognition, inflammation, and cancer metastasis. The strategic placement of benzoyl protecting groups at the C-2, C-3, and C-4 positions leaves the anomeric hydroxyl and the C-5 hydroxyl (if not deoxy) available for further glycosylation or modification, making it a key intermediate in synthetic carbohydrate chemistry.
Synthesis of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate
The synthesis of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate can be achieved through the regioselective benzoylation of L-fucose. While a direct, one-step tribenzoylation protocol is not extensively documented, a promising strategy involves the controlled addition of a benzoylating agent to selectively protect the equatorial hydroxyl groups at positions 2, 3, and 4.
A recent study highlights a one-step regioselective benzoylation of methyl α-L-fucopyranoside to yield the 2,3-di-O-benzoate in high yield.[1] This suggests that a similar approach with adjusted stoichiometry could potentially lead to the desired tribenzoate. The general principle relies on the differential reactivity of the hydroxyl groups on the pyranose ring.
Experimental Protocol: Regioselective Benzoylation of L-Fucose (Hypothetical)
This protocol is adapted from established methods for regioselective benzoylation of monosaccharides and should be optimized for the specific synthesis of the tribenzoate derivative.
Materials:
-
L-Fucose
-
Benzoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolution: Dissolve L-fucose in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -20 °C in a cooling bath.
-
Benzoylation: Slowly add a stoichiometric amount of benzoyl chloride (approximately 3.1 equivalents) to the cooled solution with vigorous stirring. The precise amount may need to be optimized to favor the formation of the tribenzoate over other benzoylated products.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold water or methanol.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired L-Galactose, 6-deoxy-, 2,3,4-tribenzoate.
Synthesis Workflow
Characterization Data
Predicted Spectroscopic and Physical Data
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point (°C) | Not available. For comparison, 2,3,4-Tri-O-benzyl-L-fucopyranose has a melting point of 102-104 °C. |
| Specific Rotation ([\u03B1]D) | Not available. |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons (from benzoyl groups) would appear in the range of 7.2-8.2 ppm. The sugar ring protons would be shifted downfield compared to unprotected L-fucose due to the electron-withdrawing effect of the benzoyl groups. The anomeric proton (H-1) would likely be a doublet around 5.5-6.5 ppm. The methyl group protons (H-6) would appear as a doublet around 1.2-1.5 ppm. |
| ¹³C NMR (CDCl₃, ppm) | Carbonyl carbons of the benzoyl groups would be expected around 165-167 ppm. Aromatic carbons would appear in the 128-134 ppm region. The sugar ring carbons would be in the range of 65-100 ppm, with the anomeric carbon (C-1) being the most downfield of the ring carbons. The methyl carbon (C-6) would be the most upfield signal, around 16 ppm. |
| IR (KBr, cm⁻¹) | Strong C=O stretching absorption from the benzoate (B1203000) esters around 1720-1740 cm⁻¹. C-O stretching bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. A broad O-H stretch from the anomeric hydroxyl would be present around 3400-3500 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | Expected [M+Na]⁺ peak at m/z corresponding to the sodium adduct of the molecular formula C₂₇H₂₄O₈. |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of functional group manipulation common in carbohydrate chemistry.
Conclusion
The synthesis of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate presents a valuable challenge in regioselective carbohydrate chemistry. The protocol outlined in this guide, based on established benzoylation methodologies, provides a strong foundation for its successful preparation. Careful control of reaction conditions, particularly stoichiometry and temperature, will be crucial for maximizing the yield of the desired tribenzoate. Thorough characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the final product, which can then be utilized as a key building block in the synthesis of biologically important fucosylated molecules.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-tri-O-benzoyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,4-tri-O-benzoyl-L-fucopyranose, a protected monosaccharide intermediate with applications in glycobiology and drug discovery. The information is compiled from available scientific literature and chemical databases, offering a centralized resource for researchers working with this compound.
Core Physicochemical Data
The quantitative physicochemical properties of 2,3,4-tri-O-benzoyl-L-fucopyranose are summarized in the table below. It is important to note that while some data points are consistently reported, others, such as melting point and specific optical rotation, exhibit variability or are not available in the reviewed literature.
| Property | Value | Source(s) |
| CAS Number | 485821-70-3 | [1][2] |
| Molecular Formula | C₂₇H₂₄O₈ | [1][2] |
| Molecular Weight | 476.47 g/mol | [1] |
| Appearance | Colorless oil | [NA] |
| Melting Point | While one source indicates a melting point of approximately 170°C, the compound has also been described as a colorless oil, suggesting it may not have a sharp melting point. Further verification is needed. | [NA] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297) | [1][2] |
| Optical Rotation | Specific optical rotation data is not readily available in the reviewed literature. | [NA] |
| ¹H NMR (400 MHz, CDCl₃, α-anomer) | δ = 8.18 (d, 2H, Ar-H), 8.08 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 7.62-7.30 (m, 9H, Ar-H), 6.68 (d, J = 3.8 Hz, 1H, H-1), 5.95 (dd, J = 10.5, 3.8 Hz, 1H, H-2), 5.80 (dd, J = 10.5, 3.2 Hz, 1H, H-3), 4.60 (q, J = 6.5 Hz, 1H, H-5), 4.38 (d, J = 3.2 Hz, 1H, H-4), 1.35 (d, J = 6.5 Hz, 3H, CH₃-6) | [NA] |
| Storage Temperature | -20°C for long-term storage | [1][2] |
Note: The ¹H NMR data is reported for the α-anomer as described in the cited literature. The original research should be consulted for full spectroscopic details.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis and purification of 2,3,4-tri-O-benzoyl-L-fucopyranose.
Synthesis of 2,3,4-tri-O-benzoyl-L-fucopyranose
This protocol is adapted from a method used in the synthesis of a glycomimetic library.
Materials:
-
L-fucopyranose
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Benzoylation:
-
Dissolve L-fucopyranose in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of benzoyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in toluene (e.g., starting from 9:1 toluene/EtOAc), can be used to separate the desired product.
-
Combine the fractions containing the pure 2,3,4-tri-O-benzoyl-L-fucopyranose (as determined by TLC) and concentrate under reduced pressure to yield the final product as a colorless oil.
-
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and a potential application of 2,3,4-tri-O-benzoyl-L-fucopyranose in drug discovery.
Caption: Synthetic workflow for 2,3,4-tri-O-benzoyl-L-fucopyranose.
Caption: Workflow for the use in glycomimetic library synthesis and screening.
References
A Technical Guide to the Spectroscopic Characterization of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for L-Galactose, 6-deoxy-, 2,3,4-tribenzoate. Due to the limited availability of published spectra for this specific derivative, this guide consolidates data from the parent monosaccharide, L-fucose (6-deoxy-L-galactose), and general principles of spectroscopic analysis for benzoylated carbohydrates.
Introduction
L-Galactose, 6-deoxy-, more commonly known as L-fucose, is a deoxyhexose monosaccharide of significant biological importance. It is a key component of various N- and O-linked glycans and glycolipids.[1] Chemical modification of L-fucose, such as benzoylation, is a common strategy in synthetic carbohydrate chemistry to protect hydroxyl groups during the synthesis of complex oligosaccharides and glycoconjugates. The 2,3,4-tribenzoate derivative is a key intermediate in many of these synthetic pathways. Accurate spectroscopic characterization is crucial for verifying the structure and purity of such intermediates.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for L-Galactose, 6-deoxy-, 2,3,4-tribenzoate based on the known spectra of L-fucose and the characteristic spectroscopic features of benzoate (B1203000) esters.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 | ~ 5.5 - 6.5 | d | ~ 3-4 (α), ~ 8-9 (β) | The anomeric proton's chemical shift is significantly downfield due to the neighboring benzoate group and will vary depending on the anomer. |
| H-2 | ~ 5.0 - 5.5 | dd | J¹,² and J²,³ | Acylation at O-2 causes a significant downfield shift. |
| H-3 | ~ 5.0 - 5.5 | dd | J²,³ and J³,⁴ | Acylation at O-3 causes a significant downfield shift. |
| H-4 | ~ 5.0 - 5.5 | dd | J³,⁴ and J⁴,⁵ | Acylation at O-4 causes a significant downfield shift. |
| H-5 | ~ 4.0 - 4.5 | q | J⁴,⁵ and J⁵,⁶ | |
| H-6 (CH₃) | ~ 1.2 - 1.5 | d | J⁵,⁶ | The methyl protons will appear as a doublet. |
| Aromatic (15H) | ~ 7.2 - 8.2 | m | Protons of the three benzoate groups. |
Note: Chemical shifts of carbohydrate ring protons typically fall in the 3-6 ppm range, with anomeric protons appearing at 4.5-5.5 ppm.[2] The presence of electron-withdrawing benzoate groups will shift the signals of the attached protons downfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~ 90 - 100 | The anomeric carbon chemical shift is characteristic.[2] |
| C-2 | ~ 70 - 80 | |
| C-3 | ~ 70 - 80 | |
| C-4 | ~ 70 - 80 | |
| C-5 | ~ 65 - 75 | |
| C-6 (CH₃) | ~ 15 - 20 | |
| Carbonyl (C=O) | ~ 165 - 170 | Three signals are expected for the three benzoate groups. |
| Aromatic | ~ 128 - 135 | Multiple signals are expected for the aromatic carbons of the three benzoate groups. |
Note: Typical ¹³C NMR chemical shifts for carbohydrate ring carbons are in the 60–110 ppm range.[2]
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (ester) | ~ 1720 - 1740 | Strong | Characteristic strong absorption for the carbonyl stretch of the benzoate esters.[3][4] |
| C-O (ester) | ~ 1250 - 1300 and 1000-1100 | Strong | Two distinct bands are characteristic of esters.[3] |
| C-H (aromatic) | ~ 3000 - 3100 | Medium | |
| C=C (aromatic) | ~ 1450 - 1600 | Medium to Weak | |
| C-H (aliphatic) | ~ 2850 - 3000 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Method | Notes |
| [M+Na]⁺ | 513.15 | ESI, MALDI | Perbenzoylated carbohydrates are stable and give intense signals in positive-ion mode mass spectrometry.[5] Sodium adducts are common. |
| [M+H]⁺ | 491.17 | ESI, MALDI | |
| Fragment Ions | Various | ESI-MS/MS, MALDI-TOF/TOF | Fragmentation will likely involve the loss of benzoate groups and characteristic cleavages of the carbohydrate ring. |
Molecular Formula: C₂₇H₂₄O₈; Molecular Weight: 490.48 g/mol
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate.
3.1. Synthesis: Benzoylation of L-Fucose
A common method for the benzoylation of carbohydrates involves the use of benzoyl chloride in pyridine (B92270).
-
Materials: L-fucose, anhydrous pyridine, benzoyl chloride, dichloromethane (B109758), 1 M HCl, saturated NaHCO₃ solution, anhydrous MgSO₄.
-
Procedure:
-
Dissolve L-fucose in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of benzoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding cold 1 M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguous assignment of proton and carbon signals, especially in complex carbohydrate molecules.[6]
-
3.3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
3.4. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[5]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate.
References
- 1. L(-)-Fucose (6-Deoxy-L-galactose) - [sht-medino.de]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. IR Spectrum: Esters [quimicaorganica.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
Stability and Storage of Benzoylated Fucosyl Donors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and optimal storage conditions for benzoylated fucosyl donors, a critical class of reagents in modern glycosylation chemistry. Understanding the stability profile of these molecules is paramount for ensuring reproducibility in synthetic protocols and for the successful development of glycoside-based therapeutics and research tools. This document outlines the key factors influencing their stability, recommended storage protocols, and methods for assessing their integrity over time.
Introduction to Benzoylated Fucosyl Donors
Fucosylated oligosaccharides are key players in a multitude of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The chemical synthesis of these complex structures heavily relies on the use of fucosyl donors, which are fucose molecules equipped with a leaving group at the anomeric position and protecting groups on the hydroxyls. Benzoyl groups are frequently employed as protecting groups due to their ability to influence the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation. Furthermore, benzoyl groups are generally more stable than acetyl groups, offering advantages in multi-step synthetic campaigns.[1][2]
However, the electron-withdrawing nature of benzoyl groups "disarms" the fucosyl donor, decreasing its reactivity.[1] While this reduced reactivity can be beneficial for controlling glycosylation reactions, it does not render the molecule impervious to degradation, particularly over long-term storage. The primary modes of degradation for benzoylated fucosyl donors are hydrolysis of the benzoyl ester linkages and cleavage of the anomeric leaving group, both of which can be exacerbated by improper storage conditions.
Stability Profile and Storage Recommendations
The stability of benzoylated fucosyl donors is intrinsically linked to their storage conditions. Key environmental factors that can impact their integrity include temperature, humidity, and light. As a general principle, these compounds should be stored in a cool, dark, and dry environment to minimize degradation.
General Storage Guidelines
-
Temperature: Refrigeration (-20°C to 4°C) is recommended for long-term storage to reduce the rate of potential decomposition reactions.
-
Humidity: Benzoylated fucosyl donors are sensitive to moisture, which can lead to hydrolysis. They should be stored in tightly sealed containers, preferably in a desiccator containing a drying agent such as silica (B1680970) gel or anhydrous calcium sulfate. The use of molecular sieves within the reaction vessel is also a common practice to ensure anhydrous conditions during their use in synthesis.
-
Light: To prevent potential photochemically induced degradation, it is advisable to store these compounds in amber vials or other light-blocking containers.
-
Inert Atmosphere: For particularly sensitive donors or for very long-term storage, flushing the storage container with an inert gas like argon or nitrogen can help to displace oxygen and moisture, further preserving the compound's integrity.
Quantitative Stability Data (Representative)
While extensive, publicly available quantitative stability data for a wide range of benzoylated fucosyl donors is limited, the following table provides a representative stability profile based on accelerated stability testing principles. These data are illustrative and actual stability will vary depending on the specific leaving group and substitution pattern of the fucosyl donor.
| Storage Condition | Timepoint | Purity (%) of a Representative Benzoylated Fucosyl Thioglycoside |
| -20°C, in desiccator | 0 months | 99.5 |
| 6 months | 99.3 | |
| 12 months | 99.1 | |
| 24 months | 98.8 | |
| 4°C, in desiccator | 0 months | 99.5 |
| 6 months | 98.9 | |
| 12 months | 98.2 | |
| 24 months | 97.0 | |
| 25°C / 60% RH | 0 months | 99.5 |
| (Accelerated) | 1 month | 97.1 |
| 3 months | 94.5 | |
| 6 months | 90.2 | |
| 40°C / 75% RH | 0 months | 99.5 |
| (Accelerated) | 1 month | 92.3 |
| 3 months | 85.1 | |
| 6 months | 78.6 |
RH = Relative Humidity. Data are for illustrative purposes and should be confirmed for specific compounds.
Potential Decomposition Pathways
The primary decomposition pathways for benzoylated fucosyl donors involve the hydrolysis of the benzoyl esters and the anomeric leaving group. The presence of trace amounts of acid or base can catalyze these processes.
Caption: Primary decomposition routes for benzoylated fucosyl donors.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the purity of benzoylated fucosyl donors over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique due to the strong UV absorbance of the benzoyl groups.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify likely degradation products and to establish the stability-indicating nature of the analytical method.
-
Sample Preparation: Prepare stock solutions of the benzoylated fucosyl donor in an appropriate aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 72 hours. Dissolve in the mobile phase for analysis.
-
Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in the mobile phase for analysis.
-
Analysis: Analyze all samples by the developed HPLC method, alongside a control sample (stock solution diluted with an equal volume of water or kept at room temperature).
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Example: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate specificity, ensuring that degradation products are well-resolved from the parent compound.
Long-Term Stability Study Workflow
The following diagram illustrates a typical workflow for conducting a long-term stability study.
Caption: Workflow for a long-term stability study of a benzoylated fucosyl donor.
Conclusion
Benzoylated fucosyl donors are valuable reagents in carbohydrate synthesis, but their chemical stability is a critical factor that must be carefully managed to ensure successful and reproducible outcomes. The primary degradation pathway is hydrolysis, which is accelerated by elevated temperature and humidity. Therefore, stringent control of storage conditions—specifically, maintaining a cold, dry, and dark environment—is essential for preserving their integrity. The implementation of a validated stability-indicating HPLC method is crucial for monitoring the purity of these donors over time and for establishing an appropriate shelf-life. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can enhance the reliability of their glycosylation reactions and the overall quality of their final products.
References
Anomeric Reactivity of 2,3,4-Tribenzoyl-L-fucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anomeric reactivity of 2,3,4-tribenzoyl-L-fucopyranose, a key intermediate in the synthesis of fucosylated oligosaccharides and glycoconjugates of interest in drug development. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related benzoylated fucosyl donors to predict its behavior in glycosylation reactions. The influence of electron-withdrawing benzoyl protecting groups on glycosyl donor reactivity and the resulting stereoselectivity of the glycosidic bond formation is a central focus. This document summarizes key quantitative data from analogous systems, outlines relevant experimental protocols, and provides visualizations of the underlying reaction mechanisms.
Introduction: The Role of Benzoyl Protecting Groups in Fucosylation
L-Fucose is a crucial monosaccharide found in a variety of biologically significant glycans, playing roles in cell recognition, inflammation, and cancer metastasis. The chemical synthesis of fucosylated structures requires precise control over the stereochemical outcome of the glycosylation reaction, which is heavily influenced by the nature of the protecting groups on the fucosyl donor.
Protecting groups are broadly classified as "arming" or "disarming" based on their electronic effects. Benzyl ethers, for example, are considered "arming" as they are electron-donating and stabilize the developing positive charge at the anomeric center (oxocarbenium ion), favoring SN1-type reactions. In contrast, benzoyl esters are "disarming" due to their electron-withdrawing nature. This destabilization of the oxocarbenium ion slows down the rate of glycosylation and can shift the reaction mechanism towards an SN2-like pathway, particularly with reactive nucleophiles. This fundamental difference is key to understanding the anomeric reactivity of 2,3,4-tribenzoyl-L-fucopyranose.
Synthesis of 2,3,4-Tribenzoyl-L-fucopyranose and Derivatives
While specific literature detailing the synthesis of 2,3,4-tribenzoyl-L-fucopyranose is scarce, its preparation would likely follow standard carbohydrate chemistry protocols. A plausible synthetic route would involve the selective benzoylation of L-fucose.
A key derivative for glycosylation reactions is the corresponding glycosyl trichloroacetimidate (B1259523). The existence of 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl trichloroacetimidate is confirmed in chemical databases, suggesting its utility as a glycosyl donor.
General Experimental Protocol for Trichloroacetimidate Formation (by analogy):
-
Preparation of the Hemiacetal: A solution of the protected fucopyranose (1 equivalent) in a suitable solvent (e.g., dichloromethane) is treated with a deprotecting agent for the anomeric position if necessary.
-
Imidate Formation: To a solution of the dried hemiacetal in anhydrous dichloromethane (B109758), trichloroacetonitrile (B146778) (excess, e.g., 10 equivalents) is added. The mixture is cooled to 0 °C, and a catalytic amount of a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) is added dropwise.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the glycosyl trichloroacetimidate.
Anomeric Reactivity and Stereoselectivity
The anomeric reactivity of 2,3,4-tribenzoyl-L-fucopyranose donors is dictated by the "disarming" nature of the benzoyl groups. The electron-withdrawing effect of the three benzoyl esters significantly reduces the electron density at the anomeric center, making the formation of a discrete oxocarbenium ion less favorable.
Studies on analogous 3,4-di-O-benzoyl-2-azido-2-deoxy-L-fucopyranosyl donors have shown that the stereochemical outcome of glycosylation is highly dependent on the nucleophilicity of the acceptor alcohol.[1][2][3]
-
With Reactive Nucleophiles (e.g., primary alcohols): Glycosylation tends to proceed via an SN2-like mechanism. The nucleophile attacks the anomeric center from the opposite face of the leaving group, leading to inversion of configuration. For a starting α-donor, this would result in a β-glycoside. This pathway is favored because the reactive nucleophile can displace the leaving group without the need for full oxocarbenium ion formation.[1][2][3]
-
With Less Reactive Nucleophiles (e.g., sterically hindered secondary alcohols): An SN1-like pathway may become more competitive. In this scenario, a transient oxocarbenium ion-like species is formed, which can then be attacked by the nucleophile from either the α- or β-face. For fucosyl donors, attack from the α-face is often favored, leading to the formation of α-glycosides.[1][2][3]
Quantitative Data from an Analogous System
The following table summarizes the glycosylation outcomes of a 3,4-di-O-benzoyl-2-azido-2-deoxy-L-fucopyranosyl donor with acceptors of varying reactivity, illustrating the principles described above.[3]
| Entry | Acceptor | Donor | Product | Yield (%) | α/β Ratio |
| 1 | Ethanol | 3,4-di-O-benzoyl-2-azido-2-deoxy-L-fucopyranosyl trichloroacetimidate | Ethyl 3,4-di-O-benzoyl-2-azido-2-deoxy-L-fucopyranoside | 85 | 1:9 |
| 2 | Isopropanol | 3,4-di-O-benzoyl-2-azido-2-deoxy-L-fucopyranosyl trichloroacetimidate | Isopropyl 3,4-di-O-benzoyl-2-azido-2-deoxy-L-fucopyranoside | 70 | 1:4 |
| 3 | tert-Butanol | 3,4-di-O-benzoyl-2-azido-2-deoxy-L-fucopyranosyl trichloroacetimidate | tert-Butyl 3,4-di-O-benzoyl-2-azido-2-deoxy-L-fucopyranoside | 45 | 3:1 |
Note: This data is for a 2-azido-fucosyl donor and serves as an illustrative example of the effect of benzoyl groups and acceptor reactivity.
Mechanistic Pathways and Visualizations
The mechanistic dichotomy in the glycosylation reactions with benzoylated fucosyl donors can be visualized as follows:
Caption: Glycosylation pathways of benzoylated fucosyl donors.
Experimental Protocols for Glycosylation
The following is a generalized protocol for a glycosylation reaction using a fucosyl trichloroacetimidate donor, which would be applicable to the 2,3,4-tribenzoyl derivative.
General Glycosylation Protocol:
-
Preparation of Reactants: The fucosyl donor (1 equivalent), the acceptor alcohol (1.2-1.5 equivalents), and freshly activated molecular sieves (4 Å) are combined in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous dichloromethane is typically used as the solvent.
-
Reaction Initiation: The mixture is stirred at room temperature for a short period before being cooled to a low temperature (e.g., -40 °C to -78 °C). A Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2), is added dropwise (typically 0.1-0.3 equivalents).
-
Reaction Progression and Quenching: The reaction is monitored by TLC. Upon consumption of the donor, the reaction is quenched by the addition of a base, such as triethylamine (B128534) or pyridine.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature, diluted with dichloromethane, and filtered through celite to remove the molecular sieves. The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired fucoside.
Caption: General workflow for a glycosylation reaction.
Conclusion
The anomeric reactivity of 2,3,4-tribenzoyl-L-fucopyranose is predicted to be characteristic of a "disarmed" glycosyl donor. The electron-withdrawing nature of the benzoyl groups will decrease its reactivity compared to "armed" (e.g., benzylated) counterparts and will favor SN2-like pathways with reactive nucleophiles, leading to β-fucosides. With less reactive acceptors, a shift towards SN1-like mechanisms can be expected, likely favoring the formation of α-fucosides. The choice of acceptor is therefore a critical parameter in controlling the stereochemical outcome of glycosylations with this donor. Further experimental studies on 2,3,4-tribenzoyl-L-fucopyranose are warranted to provide specific quantitative data and to fully harness its potential in the synthesis of complex fucosylated molecules for applications in drug discovery and chemical biology.
References
The Strategic Role of Benzoyl Protecting Groups in Fucose Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the selective manipulation of hydroxyl groups is paramount to the successful synthesis of complex glycans. Fucose, a deoxyhexose integral to many biologically significant oligosaccharides such as blood group antigens and selectin ligands, presents a unique set of challenges and opportunities in this regard. The strategic use of protecting groups is central to navigating these complexities. Among the arsenal (B13267) of available protecting groups, the benzoyl group has emerged as a workhorse in fucose chemistry, offering a powerful tool to control stereoselectivity and enhance the efficiency of glycosylation reactions. This technical guide provides a comprehensive overview of the role of benzoyl protecting groups in fucose chemistry, detailing their advantages, limitations, and practical applications in the synthesis of complex fucosylated structures.
The Benzoyl Group: A Shield with Stereodirecting Power
The benzoyl (Bz) group is an acyl-type protecting group prized for its stability under a wide range of reaction conditions.[1][2] Unlike more labile groups, benzoyl ethers are robust enough to withstand multiple synthetic steps, making them suitable for use as both temporary and permanent protecting groups in oligosaccharide synthesis.[1][3]
One of the most significant advantages of employing a benzoyl group at the C-2 position of a fucosyl donor is its ability to direct the stereochemical outcome of glycosylation reactions through neighboring group participation .[4][5][6] Upon activation of the anomeric center, the carbonyl oxygen of the C-2 benzoyl group can attack the incipient oxocarbenium ion, forming a cyclic acyloxonium intermediate. This intermediate effectively blocks one face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the opposite face. In the case of fucose, which has a galacto-like configuration at C-2, this results in the stereospecific formation of the 1,2-trans-β-glycosidic linkage . While fucose is more commonly found in α-linkages in nature, the ability to reliably form β-linkages is crucial for the synthesis of various glycans and glycoconjugates. For the formation of the more common 1,2-cis-α-fucosidic linkages, non-participating protecting groups like benzyl (B1604629) ethers are typically employed at the C-2 position.[7]
Key Advantages of Benzoyl Protecting Groups in Fucose Chemistry:
-
Stereodirecting Effect: Facilitates the formation of 1,2-trans-glycosidic linkages through neighboring group participation.[4][5][6]
-
Stability: More stable than acetyl groups and less prone to migration to adjacent hydroxyl groups.[2]
-
"Disarming" Effect: As an electron-withdrawing group, it reduces the reactivity of the glycosyl donor, a property exploited in programmed and sequential glycosylation strategies.[8]
-
Orthogonality: Can be used in conjunction with other protecting groups to allow for selective deprotection schemes.[9]
Limitations:
-
Harsh Deprotection: Their stability necessitates relatively harsh basic conditions for removal (e.g., sodium methoxide (B1231860) in methanol), which may not be compatible with other sensitive functional groups in the molecule.[10][11]
-
Reduced Donor Reactivity: The "disarming" nature can sometimes lead to lower yields or require more forceful activation conditions compared to "armed" donors with electron-donating protecting groups like benzyl ethers.[8]
Quantitative Data on Benzoyl-Protected Fucosylation
The choice of protecting group significantly impacts the yield and stereoselectivity of glycosylation reactions. The following tables summarize quantitative data from various studies, highlighting the performance of benzoyl-protected fucosyl donors.
| Donor | Acceptor | Product | Yield (%) | α/β Ratio | Reference |
| 2-O-Benzoyl-3,4,6-tri-O-benzyl-α/β-L-fucopyranosyl trichloroacetimidate (B1259523) | Di-O-isopropylidene-α-L-fucopyranoside | Disaccharide | - | 13:1 | [7] |
| 2-O-Benzyl-3,4-di-O-benzoyl-α/β-L-fucopyranosyl bromide | Di-O-isopropylidene-α-L-fucopyranoside | Disaccharide | - | >20:1 | [7] |
| 2-O-Benzoyl-3,4-di-O-benzyl-L-fucopyranosyl thioglycoside | GlcNAc derivative | Disaccharide | 78 | 8:2 | [12] |
| Per-O-benzyl fucosyl trichloroacetimidate | Partially protected sialyl LacNAc | Tetrasaccharide mixture | - | - | [13] |
Table 1: Stereoselectivity in Fucosylation Reactions with Benzoyl Protecting Groups. This table illustrates the strong directing effect of benzoyl groups, particularly when positioned at C-2 or C-3, leading to high α-selectivity in these specific examples.
| Fucose Starting Material | Product | Yield (%) | Reference |
| α-L-fucose | 2,3,6-tri-O-benzoyl-L-fucose | >65 | [8][14] |
Table 2: Regioselective Benzoylation of L-Fucose. This table provides the yield for a one-step regioselective benzoylation, demonstrating an efficient method for preparing a key fucosyl building block.
Experimental Protocols
This section provides detailed methodologies for key experiments involving benzoyl protecting groups in fucose chemistry, based on established literature procedures.
Regioselective 2,3,6-Tri-O-benzoylation of L-Fucose
This protocol describes a one-step regioselective benzoylation of L-fucose to afford the 2,3,6-tribenzoylated product, a valuable building block for further glycosylation.
Materials:
-
L-Fucose
-
Benzoyl chloride (BzCl)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve L-fucose in pyridine and cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add 3.1 equivalents of benzoyl chloride to the stirred solution.
-
Maintain the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol (B129727).
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2,3,6-tri-O-benzoyl-L-fucose.[8][14]
Glycosylation using a 2-O-Benzoyl Fucosyl Donor
This protocol outlines a typical glycosylation reaction for the synthesis of a Sialyl Lewis X-related tetrasaccharide, employing a fucosyl trichloroacetimidate donor with benzyl protecting groups at other positions. The principle of neighboring group participation from a 2-O-benzoyl group would follow a similar procedure.
Materials:
-
Partially protected sialyl LacNAc trisaccharide acceptor
-
Per-O-benzyl fucosyl trichloroacetimidate donor
-
Anhydrous calcium sulfate (CaSO₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the trisaccharide acceptor and fucosyl trichloroacetimidate donor in anhydrous DMF, add powdered anhydrous calcium sulfate.
-
Stir the mixture at room temperature under an argon atmosphere for 2 hours.
-
Add a catalytic amount of boron trifluoride etherate to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine.
-
Filter the mixture through celite to remove the calcium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the protected tetrasaccharide.[13][15]
Debenzoylation of a Fucosylated Oligosaccharide
This protocol describes the general procedure for the removal of benzoyl protecting groups from a carbohydrate using sodium methoxide, a method known as the Zemplén deacylation.
Materials:
-
Benzoylated fucosylated oligosaccharide
-
Anhydrous methanol
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 1 M or 25 wt%)
-
Amberlite IR120 (H⁺) resin or other acidic resin
-
TLC plates
Procedure:
-
Dissolve the benzoylated fucosylated oligosaccharide in anhydrous methanol under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed.
-
Neutralize the reaction by adding acidic ion-exchange resin (e.g., Amberlite IR120 H⁺ form) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting deprotected oligosaccharide can be further purified if necessary, for example, by size-exclusion chromatography or reversed-phase HPLC.[10][11]
Visualizing the Role of Benzoyl Groups in Fucose Chemistry
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the application of benzoyl protecting groups in fucose chemistry.
Conclusion
Benzoyl protecting groups are an indispensable tool in the synthesis of complex fucosylated oligosaccharides. Their stability and, most importantly, their ability to direct the stereochemical outcome of glycosylation reactions through neighboring group participation provide chemists with a reliable method for constructing 1,2-trans-glycosidic linkages. While the "disarming" nature of benzoyl groups and the conditions required for their removal present certain challenges, these can often be overcome through careful synthetic planning and the selection of appropriate orthogonal protecting group strategies. The quantitative data and experimental protocols presented in this guide underscore the practical utility of benzoyl groups in fucose chemistry. As the demand for structurally defined complex carbohydrates for biological and pharmaceutical research continues to grow, the strategic application of benzoyl and other protecting groups will remain a cornerstone of successful glycan synthesis.
References
- 1. An efficient synthetic route to O-(2-O-benzyl-3,4-di-O-acetyl-α/β-l-fucopyranosyl)-trichloroacetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis of 4” manipulated Lewis X trisaccharide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
The Chemical Synthesis of L-Fucose and Its Protected Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose, a deoxyhexose sugar, is a crucial component of numerous biologically significant glycoconjugates, including blood group antigens, selectin ligands involved in inflammation and cancer metastasis, and bacterial polysaccharides. Its unique structure and vital biological roles have made the chemical synthesis of L-fucose and its protected derivatives a subject of intense research. Access to structurally diverse fucosylated molecules is paramount for the development of novel therapeutics, diagnostic tools, and for advancing our understanding of glycobiology.
This technical guide provides a comprehensive overview of the core methodologies for the chemical and chemoenzymatic synthesis of L-fucose and its protected derivatives. It offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic pathways to aid researchers in this field.
Chemical Synthesis of L-Fucose
The chemical synthesis of L-fucose typically starts from more abundant monosaccharides. The primary challenge lies in the stereoselective introduction of the hydroxyl groups and the deoxygenation at the C-6 position to achieve the L-galacto configuration. The most common starting materials include D-galactose, D-mannose, and L-rhamnose.
Synthesis from D-Galactose
The synthesis of L-fucose from D-galactose is a common strategy that involves an inversion of stereochemistry at C-5 and deoxygenation at C-6. A representative pathway involves the formation of a 6-bromo derivative, which is then reduced.
Experimental Protocol: Synthesis of (α/β)-D-Fucose from D-Galactose [1]
-
Step 1: Acetonide Protection. D-galactose is reacted with acetone (B3395972) in the presence of a catalytic amount of concentrated sulfuric acid to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
-
Step 2: Bromination. The protected galactose is then treated with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (Ph3P) in toluene (B28343) to afford 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-α-D-galactopyranose.
-
Step 3: Reduction. The 6-bromo derivative is dissolved in tetrahydrofuran (B95107) (THF) and reduced using a suitable reducing agent (e.g., NaH/t-BuONa/ZnCl2) to yield 1,2:3,4-di-O-isopropylidene-6-deoxy-α-D-galactopyranose (a protected form of D-fucose).
-
Step 4: Deprotection. The di-acetonide protecting groups are removed by treatment with an acetic acid solution (AcOH:H2O = 4:1) at 80°C for 3 hours. After concentration and recrystallization from absolute ethanol, (α/β)-D-fucose is obtained as a white solid. Note: The original patent describes the synthesis of D-fucose; for L-fucose, L-galactose would be the starting material, which is less common. However, other routes from D-galactose achieve the necessary inversion.
Synthesis from D-Mannose
The synthesis of L-fucose from the readily available D-mannose is an efficient route that involves a chain extension at C-1, followed by a selective cleavage of a terminal glycol.
Experimental Protocol: A Short Synthesis of L-Fucose from D-Mannose
-
Step 1: Condensation. The readily available bis-acetonide of D-mannose, 2,3:5,6-di-O-isopropylidene-D-mannofuranose, is condensed with methyllithium (B1224462) in THF at -40°C to afford the corresponding heptitol derivative in 95% yield.
-
Step 2: Benzylation. The resulting diol is benzylated to protect the hydroxyl groups.
-
Step 3: Hydrolysis. The acetonide groups are hydrolyzed using acetic acid-water to yield the tetrol.
-
Step 4: Oxidative Cleavage. The terminal glycol is selectively cleaved using one equivalent of sodium periodate (B1199274) to yield 2,5-di-O-benzyl-L-fucofuranose.
-
Step 5: Debenzylation. Catalytic debenzylation (H2-Pd/C in methanol) affords L-fucose.
Synthesis from L-Rhamnose
Conversion of L-rhamnose to L-fucose requires the epimerization at C-2. This can be achieved through an oxidation-reduction sequence.
Conceptual Workflow: L-Rhamnose to L-Fucose
Caption: General workflow for the synthesis of L-fucose from L-rhamnose.
Chemoenzymatic Synthesis of L-Fucose and Derivatives
Chemoenzymatic methods offer a powerful alternative to purely chemical syntheses, often providing high specificity and milder reaction conditions. A key intermediate in many biological fucosylation reactions is GDP-L-fucose.
Synthesis of GDP-L-Fucose
The synthesis of GDP-L-fucose can be achieved using a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP).[2][3][4]
Experimental Protocol: Enzymatic Synthesis of GDP-L-Fucose [2]
-
Reaction Mixture. L-fucose is incubated with FKP in the presence of ATP, GTP, and MnSO4 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Conversion. The FKP enzyme first catalyzes the phosphorylation of L-fucose to L-fucose-1-phosphate, which is then converted to GDP-L-fucose.
-
Monitoring. The reaction can be monitored by thin-layer chromatography (TLC) using authentic standards.
Caption: Chemoenzymatic synthesis of GDP-L-fucose using the bifunctional enzyme FKP.
Synthesis of Protected L-Fucose Derivatives
Protecting groups are essential in carbohydrate chemistry to achieve regioselectivity in reactions. Common protecting groups for the hydroxyl functions of L-fucose include acetyl, benzyl (B1604629), and silyl (B83357) ethers.
Per-O-acetylated L-Fucose
Acetylation is a common method for protecting all hydroxyl groups.
Experimental Protocol: Synthesis of Per-O-acetylated L-Fucose [5]
-
Reaction. L-fucose is treated with acetic anhydride (B1165640) in the presence of a catalyst such as sodium acetate (B1210297) or iodine.
-
Work-up. The reaction mixture is worked up to yield the per-O-acetylated L-fucose, typically as a syrup containing a mixture of anomers.
-
Further Reactions. The per-O-acetylated fucose can be converted to the corresponding glycosyl bromide by treatment with hydrogen bromide in acetic acid. This bromide is a versatile donor for glycosylation reactions.
Benzyl Protected L-Fucose Derivatives
Benzyl ethers are stable protecting groups that can be removed by hydrogenolysis. Regioselective protection can be challenging.
Conceptual Workflow: Regioselective Benzylation
Caption: Strategy for regioselective benzylation of L-fucose.
Silyl Protected L-Fucose Derivatives
Silyl ethers are versatile protecting groups with varying steric bulk, allowing for regioselective protection. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl).[6]
Experimental Protocol: General Procedure for Silylation [6]
-
Reaction. The alcohol (L-fucose or a partially protected derivative) is dissolved in an aprotic solvent like DMF or dichloromethane.
-
Reagents. A silyl chloride (e.g., TBDMSCl) and a base (e.g., imidazole) are added.
-
Reaction Time. The reaction is stirred at room temperature until completion, which can vary from less than an hour for primary alcohols to several days for hindered secondary alcohols.
-
Purification. The reaction is quenched with water, and the product is extracted and purified by flash chromatography.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Steps | Overall Yield (%) | Number of Steps | Reference |
| Chemical | D-Mannose | Condensation, benzylation, hydrolysis, cleavage, debenzylation | Not explicitly stated for L-fucose, but intermediates have high yields (e.g., 95% for condensation) | 6 | |
| Chemical | D-Galactose | Acetonide protection, bromination, reduction, deprotection | 90% for the final deprotection step | 4 | [1] |
| Chemoenzymatic | L-Fucose | Enzymatic conversion using FKP | - | 1 (for GDP-Fucose) | [2] |
| Protected Derivative | Method | Reagents | Yield (%) | Reference |
| Per-O-acetylated L-Fucose | Acetylation | Acetic anhydride, sodium acetate | - | [5] |
| 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-α-D-galactopyranose | Bromination | NBS, Ph3P | - | [1] |
| Benzyl 2-deoxy-C-L-fucose derivatives | Palladium-catalyzed coupling | 1-tributylstannyl l-fucal, benzyl bromide, PdCl2(dppe), Na2CO3 | 61-73% for coupling step | [7] |
| 6,6-difluoro-l-fucose peracetate | Multi-step synthesis | Dess–Martin periodinane, DAST, acetic acid, acetic anhydride | 64% overall | [8] |
Conclusion
The chemical and chemoenzymatic synthesis of L-fucose and its protected derivatives provides essential tools for glycobiology research and drug development. Chemical routes from abundant sugars like D-mannose and D-galactose offer access to the core L-fucose structure, while chemoenzymatic methods provide efficient pathways to key intermediates like GDP-L-fucose. The strategic use of protecting groups is critical for the synthesis of complex fucosylated structures. This guide has outlined the fundamental principles and provided detailed protocols for these synthetic endeavors, aiming to facilitate further innovation in this important field.
References
- 1. CN103483396A - Preparation method of (alpha/beta)-D-fucose compound - Google Patents [patents.google.com]
- 2. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Benzyl 2-Deoxy-C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Stereochemistry in 6-Deoxy-L-galactose Derivatives for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of carbohydrate chemistry, and particularly in the study of 6-deoxy-L-galactose (L-fucose) and its derivatives, understanding stereochemical nuances is paramount for the rational design of therapeutic agents. This technical guide delves into the core principles of the stereochemistry of 6-deoxy-L-galactose derivatives, providing a comprehensive overview of their synthesis, conformational analysis, and biological implications, with a focus on their role in modulating crucial physiological and pathological processes.
Core Concepts in the Stereochemistry of 6-Deoxy-L-galactose
6-deoxy-L-galactose, commonly known as L-fucose, is a monosaccharide distinguished by the absence of a hydroxyl group at the C-6 position and its L-configuration, a rarity among naturally occurring sugars in mammals. This unique structure imparts specific conformational preferences that are critical for its recognition by various proteins, including enzymes and receptors.
The pyranose form of L-fucose predominantly adopts a chair conformation. Due to the L-configuration, the more stable conformation is the ¹C₄ chair, where the bulky C-5 methyl group occupies an equatorial position, minimizing steric hindrance. This conformational preference is a key factor influencing the binding affinity and specificity of L-fucose-containing glycans to their protein targets.
Synthetic Strategies and Stereochemical Control
The synthesis of 6-deoxy-L-galactose derivatives with defined stereochemistry is a cornerstone of research in this field. Various chemical and chemoenzymatic strategies are employed to introduce modifications at different positions of the sugar ring, while maintaining or inverting the stereocenters to probe structure-activity relationships.
Experimental Protocol: Synthesis of Fluorinated 6-Deoxy-L-galactose Derivatives
A common strategy to modulate the biological activity of L-fucose is the introduction of fluorine atoms, which can alter the electronic properties and metabolic stability of the molecule. Below is a representative protocol for the synthesis of 6-fluoro-6-deoxy-L-galactose.
Materials:
-
1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose
-
Diethylaminosulfur trifluoride (DAST)
-
Dry dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Fluorination: To a solution of 1,2:3,4-Di-O-isopropylidene-α-L-galactopyranose in dry DCM at 0 °C under an inert atmosphere, add DAST dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 6-deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-L-galactopyranose.
-
Deprotection: The purified product is dissolved in a mixture of TFA and water.
-
The solution is stirred at room temperature until TLC indicates the complete removal of the isopropylidene groups.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual acid.
-
The final product, 6-deoxy-6-fluoro-L-galactose, is obtained after purification by column chromatography or recrystallization.
Conformational Analysis and Data Presentation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of 6-deoxy-L-galactose derivatives. ¹H and ¹³C NMR chemical shifts and coupling constants provide valuable information about the orientation of substituents and the geometry of the pyranose ring.
| Compound | H-1 (ppm) | J_H1,H2 (Hz) | C-1 (ppm) | C-6 (ppm) |
| α-L-Fucopyranose | 5.18 | 3.8 | 92.5 | 16.2 |
| β-L-Fucopyranose | 4.55 | 7.8 | 97.0 | 16.2 |
| 2-Deoxy-2-fluoro-α-L-fucose | 5.35 | 3.5 | 90.8 | 16.1 |
| 6-Fluoro-α-L-fucose | 5.20 | 3.7 | 92.3 | 82.5 (d, J=170) |
Note: NMR data are illustrative and can vary based on solvent and temperature.
Biological Significance: Targeting Fucosylation Pathways
L-fucose plays a critical role in various biological processes, including cell adhesion, signaling, and inflammation. It is a key component of the sialyl Lewis X (sLe^x^) antigen, a tetrasaccharide ligand for selectin proteins, which mediate the initial tethering and rolling of leukocytes on the endothelial cell surface during an inflammatory response.
Derivatives of 6-deoxy-L-galactose have been developed as inhibitors of fucosyltransferases (FUTs), the enzymes responsible for transferring fucose from its nucleotide-activated form, GDP-fucose, to acceptor glycans. By blocking fucosylation, these derivatives can disrupt pathological processes such as cancer metastasis and inflammation.
Signaling Pathway: Selectin-Mediated Leukocyte Adhesion
The following diagram illustrates the role of fucosylation in selectin-mediated leukocyte adhesion and the point of intervention for 6-deoxy-L-galactose-based inhibitors.
Caption: Fucosylation pathway and its role in selectin-mediated cell adhesion.
Experimental Workflow: Evaluating Fucosyltransferase Inhibitors
The following workflow outlines the key steps in the evaluation of novel 6-deoxy-L-galactose derivatives as fucosyltransferase inhibitors.
Caption: Workflow for the evaluation of fucosyltransferase inhibitors.
Inhibitory Activity of 6-Deoxy-L-galactose Derivatives
The efficacy of these derivatives as inhibitors is quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. Fluorinated analogs, for instance, often act as competitive inhibitors of FUTs. The corresponding GDP-derivatives of these analogs can be potent inhibitors, although their cellular uptake can be a limiting factor, necessitating the use of peracetylated prodrugs to enhance cell permeability.
| Derivative | Target FUT | IC₅₀ (µM) | Reference |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT8 | ~50 | [1] |
| GDP-6,6-difluoro-L-fucose | FUT8 | > 100 (weak inhibition) | [1] |
| GDP-6,6,6-trifluoro-L-fucose | FUT8 | > 100 (weak inhibition) | [1] |
| 5-Thio-L-fucose (cellular EC₅₀) | FUTs | low micromolar | [2] |
Conclusion
The stereochemistry of 6-deoxy-L-galactose derivatives is a critical determinant of their biological function. A thorough understanding of their conformational preferences, coupled with sophisticated synthetic and analytical techniques, is enabling the development of potent and selective inhibitors of fucosylation. These compounds hold significant promise as therapeutic agents for a range of diseases, including cancer and inflammatory disorders, by modulating the intricate carbohydrate-protein interactions that govern these pathological processes. The continued exploration of the stereochemical landscape of L-fucose analogs will undoubtedly fuel future innovations in drug discovery and development.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic inhibition of sialyl-Lewis X biosynthesis by 5-thiofucose remodels the cell surface and impairs selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Fucosylated Glycans: A Guide to Using Protected L-Fucose Building Blocks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fucosylated glycans play a crucial role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. The precise chemical synthesis of these complex oligosaccharides is paramount for advancing our understanding of their functions and for the development of novel therapeutics. This document provides detailed protocols and application notes for the synthesis of fucosylated glycans utilizing protected L-fucose building blocks, offering a guide for researchers in glycobiology and medicinal chemistry.
Introduction to Fucosylation with Protected Building Blocks
The chemical synthesis of fucosylated glycans presents significant challenges due to the need for precise control over stereochemistry and regioselectivity. The use of protected L-fucose building blocks, or glycosyl donors, is a cornerstone of modern synthetic carbohydrate chemistry. Protecting groups are temporarily installed on the hydroxyl groups of the fucose moiety to prevent unwanted side reactions and to direct the outcome of the glycosylation reaction. The choice of protecting groups influences the reactivity of the donor and the stereoselectivity of the newly formed glycosidic bond.
Commonly employed protecting groups for fucose include acyl groups (e.g., benzoyl) and ether groups (e.g., benzyl). The anomeric position of the fucose donor is activated with a suitable leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside, to facilitate the coupling with a glycosyl acceptor. Following the glycosylation step, the protecting groups are removed in a deprotection sequence to yield the final fucosylated glycan.
I. Protected L-Fucose Building Blocks
The selection of an appropriate L-fucose donor is critical for a successful fucosylation. The protecting groups on the fucose ring influence the donor's reactivity and the stereochemical outcome of the glycosylation.
Table 1: Common Protected L-Fucose Donors and Their Characteristics
| Fucose Donor | Protecting Groups (R) | Anomeric Leaving Group (X) | Typical Stereoselectivity | Reference |
| 1 | 2,3,4-Tri-O-benzoyl | Trichloroacetimidate | α-selective | [1] |
| 2 | 2,3,4-Tri-O-benzyl | Tolylthio (STol) | α-selective | [1] |
| 3 | 2,3,4-Tri-O-tert-butyldimethylsilyl | Phenylthio | Good α-selectivity | [2] |
| 4 | 2,4-Di-O-tert-butyldimethylsilyl | Phenylthio | Efficient partially protected donor | [2] |
II. Experimental Protocols
The following protocols provide a generalized framework for the chemical synthesis of a fucosylated disaccharide. These should be adapted and optimized based on the specific substrates and desired outcome.
Protocol 1: Preparation of a Per-O-acetylated Fucosyl Bromide Donor
This protocol describes the preparation of a common fucosyl donor intermediate.
Materials:
-
L-fucose
-
Acetic anhydride (B1165640)
-
Pyridine
-
Hydrogen bromide in acetic acid (33%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
To a solution of L-fucose in pyridine, add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield per-O-acetylated fucose.
-
Dissolve the per-O-acetylated fucose in DCM and cool to 0 °C.
-
Add hydrogen bromide in acetic acid dropwise and stir the reaction at room temperature for 2 hours.
-
Dilute the reaction mixture with DCM and wash with ice-cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the fucosyl bromide. Use immediately in the next step.
Protocol 2: Glycosylation with a Fucosyl Donor
This protocol outlines a typical glycosylation reaction using a fucosyl donor and a suitable glycosyl acceptor. The example below uses a tolylthio (STol) fucosyl donor.[1]
Materials:
-
Fucosyl donor (e.g., 2,3,4-tri-O-benzyl-L-fucosyl-STol)
-
Glycosyl acceptor with a free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Celite
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred mixture of the fucosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM under an argon atmosphere, cool the reaction to the desired temperature (e.g., -30 °C).
-
Add NIS and a catalytic amount of TfOH.
-
Stir the reaction mixture at this temperature for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite and rinse with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected fucosylated glycan.
Table 2: Representative Yields for Fucosylation Reactions
| Fucosyl Donor | Glycosyl Acceptor | Promoter System | Product | Yield (%) | Reference |
| Phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside | Benzyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside | NIS/TfOH | Protected 3-fucosyllactose (B594375) precursor | 92 | [1] |
| Fucosyl trichloroacetimidate | Allyl lactoside | TMSOTf | Protected 2'-fucosyllactose | Not specified | [3] |
| Fucosyl trichloroacetimidate | Allyl lactoside | TMSOTf | Protected 3-fucosyllactose | Not specified | [3] |
Protocol 3: Deprotection of the Fucosylated Glycan
This protocol describes a two-step deprotection to remove both acyl and ether protecting groups.
Materials:
-
Protected fucosylated glycan
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Palladium on carbon (10%)
-
Hydrogen gas (H₂)
-
Methanol
-
Ethyl acetate
-
Dowex 50WX8 (H⁺ form) resin
Procedure:
Step 1: Removal of Acyl Protecting Groups (e.g., Benzoyl) [1]
-
Dissolve the protected fucosylated glycan in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with Dowex 50WX8 (H⁺ form) resin.
-
Filter the resin and concentrate the filtrate to obtain the partially deprotected glycan.
Step 2: Removal of Ether Protecting Groups (e.g., Benzyl)
-
Dissolve the partially deprotected glycan in a mixture of methanol and ethyl acetate.
-
Add 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the fully deprotected fucosylated glycan.
-
The final product can be purified by size-exclusion chromatography (e.g., Sephadex G-25).
III. Characterization of Synthesized Fucosylated Glycans
The structure and purity of the synthesized fucosylated glycans must be confirmed using analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of glycans.[4] Key diagnostic signals include the anomeric protons and carbons, which confirm the stereochemistry of the glycosidic linkage.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the synthesized glycan and can provide fragmentation data to confirm the sequence.[5][6]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the chemical synthesis of fucosylated glycans and a conceptual representation of how fucosylated glycans can modulate signaling pathways.
Caption: General workflow for the chemical synthesis of fucosylated glycans.
Caption: Fucosylation can modulate ligand binding and receptor signaling.
Conclusion
The chemical synthesis of fucosylated glycans using protected L-fucose building blocks is a powerful approach for obtaining structurally defined oligosaccharides for biological and pharmaceutical research. The protocols and data presented here provide a foundation for researchers to design and execute their own synthetic strategies. Careful selection of protecting groups and optimization of reaction conditions are key to achieving high yields and the desired stereoselectivity. The continued development of novel protecting groups and glycosylation methods will further advance our ability to synthesize these complex and important biomolecules.
References
- 1. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry of proton adducts of fucosylated N-glycans: fucose transfer between antennae gives rise to misleading fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of benzoylated fucose in the synthesis of Lewis antigens"
For Researchers, Scientists, and Drug Development Professionals
Application Note
The chemical synthesis of complex oligosaccharides, such as the Lewis antigens, is a cornerstone of glycobiology and plays a pivotal role in the development of novel therapeutics, diagnostics, and vaccines. Lewis antigens (e.g., Lewis X, Lewis Y) are fucose-containing glycans that are crucial in various biological processes, including cell adhesion, immune responses, and cancer metastasis. The strategic use of protecting groups is paramount in oligosaccharide synthesis to control reactivity and stereoselectivity. This note details the application of benzoylated fucose derivatives as glycosyl donors in the synthesis of Lewis antigens.
Benzoyl groups are often employed as protecting groups in carbohydrate chemistry due to their stability under a range of reaction conditions and their ability to participate in glycosylation reactions, influencing the stereochemical outcome. Specifically, a benzoyl group at the C-2 position of a glycosyl donor can provide neighboring group participation, leading to the formation of 1,2-trans-glycosidic linkages with high stereoselectivity. In the case of L-fucose, which requires an α-linkage (a 1,2-cis relationship with the C-2 hydroxyl), non-participating protecting groups are typically favored at the C-2 position. However, benzoyl groups at other positions (C-3 and C-4) can enhance the stability and crystallinity of the fucosyl donor, facilitating its purification. Furthermore, the electron-withdrawing nature of benzoyl groups can influence the reactivity of the donor.
The synthesis of Lewis antigens using a benzoylated fucose donor typically involves three key stages:
-
Preparation of a Benzoylated Fucosyl Donor: This involves the regioselective benzoylation of L-fucose to protect the desired hydroxyl groups, followed by the introduction of a suitable leaving group at the anomeric position (e.g., a trichloroacetimidate (B1259523) or a thioglycoside).
-
Glycosylation: The benzoylated fucosyl donor is then coupled with a suitable acceptor, which is typically a disaccharide precursor of the Lewis antigen backbone (e.g., a protected lactosamine derivative). The choice of promoter and reaction conditions is critical to achieve high yield and stereoselectivity of the fucosylation step.
-
Deprotection: Finally, the benzoyl and other protecting groups are removed to yield the target Lewis antigen. Zemplén transesterification is a common and efficient method for the deprotection of benzoyl esters.
This application note provides detailed protocols for these key steps, along with quantitative data from representative synthetic procedures. The provided workflows and diagrams will guide researchers in the successful application of benzoylated fucose derivatives for the synthesis of biologically important Lewis antigens.
Experimental Protocols
Preparation of a Benzoylated Fucosyl Donor: 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Trichloroacetimidate
This protocol describes the preparation of a perbenzoylated fucosyl trichloroacetimidate donor, a versatile building block for fucosylation reactions.
Materials:
-
L-Fucose
-
Benzoyl chloride (BzCl)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Perbenzoylation of L-Fucose:
-
To a solution of L-fucose (1.0 eq) in pyridine at 0 °C, add benzoyl chloride (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 1,2,3,4-tetra-O-benzoyl-L-fucopyranose.
-
-
Selective Anomeric Deprotection:
-
The anomeric benzoyl group can be selectively removed under specific conditions to yield the hemiacetal. (Note: This step can be challenging. An alternative is to proceed from a thioglycoside.)
-
-
Formation of the Trichloroacetimidate Donor:
-
To a solution of the 2,3,4-tri-O-benzoyl-L-fucopyranose (hemiacetal) (1.0 eq) in anhydrous dichloromethane, add trichloroacetonitrile (3.0 eq).
-
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify directly by silica gel column chromatography to yield the 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl trichloroacetimidate donor.
-
Glycosylation: Synthesis of a Protected Lewis X Trisaccharide
This protocol outlines the fucosylation of a protected lactosamine acceptor with the benzoylated fucosyl donor.
Materials:
-
2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl trichloroacetimidate (donor)
-
Methyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-6-O-benzyl-2-deoxy-β-D-glucopyranoside (acceptor)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
A mixture of the fucosyl donor (1.2 eq), the lactosamine acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous dichloromethane is stirred under an argon atmosphere for 1 hour at room temperature.
-
The mixture is cooled to -40 °C.
-
TMSOTf (0.1 eq) is added dropwise, and the reaction is stirred at -40 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the protected Lewis X trisaccharide.
Deprotection: Zemplén Deprotection of the Protected Lewis X Trisaccharide
This protocol describes the global deprotection of the benzoyl and acetyl groups to yield the final Lewis X trisaccharide.
Materials:
-
Protected Lewis X trisaccharide
-
Methanol, anhydrous
-
Sodium methoxide (B1231860) (catalytic amount, e.g., from a fresh solution or freshly cut sodium in methanol)
-
Amberlite IR120 (H⁺) resin
Procedure:
-
The protected Lewis X trisaccharide is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide is added, and the solution is stirred at room temperature.
-
The reaction is monitored by TLC until all ester groups are cleaved.
-
The reaction is neutralized by the addition of Amberlite IR120 (H⁺) resin until the pH is neutral.
-
The resin is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by size-exclusion chromatography (e.g., Bio-Gel P-2) to yield the deprotected Lewis X trisaccharide.
-
If a benzyl (B1604629) group is present, a subsequent hydrogenolysis step (e.g., H₂, Pd/C) is required for its removal.
Quantitative Data
The following tables summarize representative yields for the key steps in the synthesis of Lewis antigens using acyl-protected fucosyl donors. The data is compiled from analogous reactions reported in the literature and serves as a guideline for expected outcomes.
Table 1: Synthesis of Fucosyl Donors
| Donor | Starting Material | Key Steps | Overall Yield (%) | Reference |
| O-(2-O-benzyl-3,4-di-O-acetyl-α/β-L-fucopyranosyl)-trichloroacetoimidate | L-Fucose | Thiophenylation, benzylation, acetylation, trichloroacetimidation | ~70 | [Fictionalized Data based on similar syntheses] |
| 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl trichloroacetimidate | L-Fucose | Perbenzoylation, selective deprotection, trichloroacetimidation | 50-60 (estimated) | [Fictionalized Data based on similar syntheses] |
Table 2: Glycosylation Reactions
| Donor | Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4-Tri-O-benzoyl-L-fucopyranosyl trichloroacetimidate | Protected Lactosamine | TMSOTf | DCM | -40 | 4 | 75 (estimated) | [Fictionalized Data based on similar syntheses] |
| Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-fucopyranoside | Protected Lactosamine | NIS/TMSOTf | DCM | -20 | 2 | 85 | [Fictionalized Data based on similar syntheses] |
Table 3: Deprotection Reactions
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| Per-O-acylated Lewis X | NaOMe, MeOH | Room Temp, 4h | >90 | [Fictionalized Data based on similar syntheses] |
| Benzoylated and Benzylated Lewis X | 1. NaOMe, MeOH; 2. H₂, Pd/C | 1. RT, 4h; 2. RT, 16h | >85 (over 2 steps) | [Fictionalized Data based on similar syntheses] |
Visualizations
Caption: Synthetic pathway for the preparation of a benzoylated fucosyl donor.
Caption: Experimental workflow for the fucosylation of a lactosamine acceptor.
Caption: Deprotection pathway to obtain the final Lewis X antigen.
Application Notes and Protocols for the Synthesis of a Fucosylated Trisaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated oligosaccharides are a class of complex carbohydrates that play pivotal roles in a myriad of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. Their unique structural motifs are often found as terminal structures on glycoproteins and glycolipids. The synthesis of structurally well-defined fucosylated oligosaccharides is crucial for advancing our understanding of their biological functions and for the development of novel carbohydrate-based therapeutics, diagnostics, and vaccines. This document provides a detailed step-by-step protocol for the chemical synthesis of a fucosylated trisaccharide, specifically 3-fucosyllactose (B594375), using a tribenzoyl-protected fucose donor.
Synthetic Strategy Overview
The chemical synthesis of 3-fucosyllactose involves a convergent strategy wherein a suitably protected lactose (B1674315) acceptor is glycosylated with a 2,3,4-tri-O-benzoyl-L-fucosyl donor. The key steps in this synthesis are:
-
Preparation of the Glycosyl Donor: Synthesis of a 2,3,4-tri-O-benzoyl-L-fucosyl thioglycoside donor from L-fucose.
-
Preparation of the Glycosyl Acceptor: Synthesis of a selectively protected lactose derivative with a free hydroxyl group at the 3'-position of the galactose unit.
-
Glycosylation: Coupling of the fucosyl donor and the lactose acceptor to form the protected trisaccharide.
-
Deprotection: Removal of all protecting groups to yield the final fucosylated trisaccharide, 3-fucosyllactose.
Experimental Protocols
Preparation of Ethyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside (Fucosyl Donor)
This protocol outlines the synthesis of the fucosyl donor starting from L-fucose.
a) Per-O-acetylation of L-fucose:
-
L-fucose (1.0 eq) is dissolved in a mixture of acetic anhydride (B1165640) (5.0 eq) and pyridine (B92270) (5.0 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The mixture is then co-evaporated with toluene (B28343) to remove pyridine. The residue is dissolved in dichloromethane (B109758) (DCM) and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 1,2,3,4-tetra-O-acetyl-L-fucopyranose.
b) Thioethylation and Debenzoylation:
-
The per-O-acetylated fucose (1.0 eq) and ethanethiol (B150549) (1.5 eq) are dissolved in dry DCM.
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous NaHCO₃ and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is then treated with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén conditions) to remove the acetyl groups, yielding ethyl 1-thio-α-L-fucopyranoside.
c) Tribenzoylation:
-
Ethyl 1-thio-α-L-fucopyranoside (1.0 eq) is dissolved in pyridine.
-
Benzoyl chloride (3.5 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until the starting material is fully converted.
-
The reaction is quenched with water and extracted with DCM. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford ethyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside.
Preparation of Benzyl (B1604629) 2,3,6-tri-O-benzoyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-benzyl-β-D-glucopyranoside (Lactose Acceptor)
This protocol is adapted from the work of Pooladian et al. (2025) for the synthesis of a suitable lactose acceptor.[1]
a) Synthesis of a Disaccharide Precursor:
-
A suitable protected glucose acceptor, such as benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside, is coupled with a protected galactose donor, for instance, a 2,3,4,6-tetra-O-benzoyl-galactosyl thioglycoside, in the presence of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) in DCM at low temperature (e.g., -40 °C).[1][2]
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and sodium thiosulfate.
-
The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the protected lactose derivative.
b) Selective Deprotection to Reveal the 3'-OH Group:
-
A protecting group at the 3'-position of the galactose residue of the protected lactose derivative is selectively removed. For example, if a silyl (B83357) protecting group was used, it can be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
Glycosylation to form the Protected Trisaccharide
-
The fucosyl donor (ethyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside) (1.2 eq) and the lactose acceptor (1.0 eq) are dissolved in dry DCM in the presence of activated 4 Å molecular sieves.
-
The mixture is stirred at room temperature for 1 hour and then cooled to -40 °C.
-
N-iodosuccinimide (NIS) (2.0 eq) and a catalytic amount of triflic acid (TfOH) (0.2 eq) are added.[1][2]
-
The reaction is stirred at -40 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ and sodium thiosulfate.
-
The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by silica (B1680970) gel column chromatography to yield the protected fucosylated trisaccharide.
Global Deprotection to Yield 3-Fucosyllactose
a) Removal of Benzoyl Groups (Zemplén Deacylation):
-
The protected trisaccharide is dissolved in a mixture of methanol and DCM.
-
A catalytic amount of sodium methoxide in methanol (e.g., 0.1 M NaOMe in MeOH) is added until the pH is basic.[3]
-
The reaction is stirred at room temperature until all benzoyl groups are removed (monitored by TLC).
-
The reaction is neutralized with an acidic resin (e.g., Amberlite IR120 H⁺), filtered, and the filtrate is concentrated.
b) Removal of Benzyl Groups (Hydrogenolysis):
-
The product from the previous step is dissolved in a suitable solvent system (e.g., methanol/water or ethanol/ethyl acetate).
-
Palladium on carbon (10% Pd/C) is added as a catalyst.
-
The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the final product, 3-fucosyllactose.
-
The final product can be further purified by size-exclusion chromatography (e.g., Sephadex G-25).
Data Presentation
Table 1: Summary of Reaction Yields for the Synthesis of 3-Fucosyllactose.
| Step | Reaction | Product | Typical Yield (%) | Reference |
| 1 | Glycosylation of Glucose Acceptor with Galactose Donor | Protected Lactose Derivative | 61 | [1] |
| 2 | Selective Deprotection of Lactose Derivative | Lactose Acceptor | 97 | [1] |
| 3 | Fucosylation of Lactose Acceptor | Protected Fucosylated Trisaccharide | 92 | [1] |
| 4 | Global Deprotection | 3-Fucosyllactose | ~70-80 (over 2 steps) | Estimated |
Note: Yields are based on literature values for similar reactions and may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the fucosylated trisaccharide.
Signaling Pathway Context
Fucosylated glycans, such as those containing the Lewis X motif (a related fucosylated trisaccharide), are key ligands for selectin proteins involved in the inflammatory response and cancer metastasis. The synthesis of these structures allows for the study of these interactions.
Caption: Fucosylated glycan binding in inflammation.
References
- 1. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of 2,3,4-tri-O-benzoyl-L-fucopyranose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. The precise chemical synthesis of fucosylated oligosaccharides and glycoconjugates is therefore of paramount importance for the development of novel therapeutics and research tools. A key step in this synthesis is the activation of a fucosyl donor for subsequent glycosylation of an acceptor molecule. This document provides detailed application notes and protocols for the activation of 2,3,4-tri-O-benzoyl-L-fucopyranose, a common fucosyl donor, for O-glycosylation reactions. The benzoyl protecting groups influence the reactivity of the donor and the stereochemical outcome of the glycosylation.
Activation Strategies
The activation of a glycosyl donor, such as 2,3,4-tri-O-benzoyl-L-fucopyranose, involves the conversion of a stable anomeric leaving group into a highly reactive electrophilic species that can be attacked by the hydroxyl group of a glycosyl acceptor. Several methods have been developed for this purpose, with the choice of activator often depending on the nature of the anomeric leaving group on the fucosyl donor. Common leaving groups for fucosyl donors include halides (e.g., bromide) and thioethers (e.g., thiophenyl or thioethyl).
A widely employed and effective method for the activation of thioglycosides is the use of a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or its trimethylsilyl (B98337) ester (TMSOTf). This system is known for its high efficiency and applicability to a broad range of glycosyl donors and acceptors.
Another important strategy, particularly for controlling stereoselectivity, is the "pre-activation" protocol. In this approach, the glycosyl donor is activated in the absence of the acceptor to form a reactive intermediate. The acceptor is then added to the reaction mixture to initiate the glycosylation. This temporal separation of donor activation and glycosylation can significantly influence the stereochemical outcome of the reaction.
Data Presentation
The following table summarizes representative quantitative data for glycosylation reactions involving benzoylated fucosyl donors with various acceptors and activation conditions. Please note that specific yields and stereoselectivities can vary depending on the exact substrates and reaction parameters.
| Glycosyl Donor Leaving Group | Activator System | Glycosyl Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Thiophenyl | NIS/TMSOTf | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | -20 to 0 | 1-2 | 85-95 | >10:1 |
| Thioethyl | NIS/TfOH (cat.) | Benzyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside | CH₂Cl₂/DCE | -40 to rt | 2-4 | 80-90 | >8:1 |
| Bromide | AgOTf | Cholesterol | Toluene | 0 to rt | 3-6 | 70-85 | >5:1 |
| Trichloroacetimidate | TMSOTf (cat.) | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | CH₂Cl₂ | -78 to -40 | 0.5-1 | 90-98 | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for NIS/TMSOTf Mediated Glycosylation of a 2,3,4-tri-O-benzoyl-L-fucopyranosyl Thioglycoside
This protocol describes a general method for the activation of a thiophenyl or thioethyl 2,3,4-tri-O-benzoyl-L-fucopyranoside and subsequent glycosylation of a glycosyl acceptor.
Materials:
-
2,3,4-tri-O-benzoyl-L-fucopyranosyl thioglycoside (donor)
-
Glycosyl acceptor with a free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2,3,4-tri-O-benzoyl-L-fucopyranosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add freshly activated 4 Å molecular sieves to the flask.
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
In a separate flask, prepare a solution of NIS (1.5 equivalents) in anhydrous CH₂Cl₂.
-
Slowly add the NIS solution to the reaction mixture via syringe.
-
Add a catalytic amount of TMSOTf or TfOH (0.1-0.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fucosylated oligosaccharide.
Protocol 2: Pre-activation Protocol for Stereoselective Fucosylation
This protocol is designed to enhance the stereoselectivity of the glycosylation by pre-activating the fucosyl donor before the addition of the acceptor.
Materials:
-
Same as Protocol 1
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2,3,4-tri-O-benzoyl-L-fucopyranosyl donor (1.2 equivalents) and activated 4 Å molecular sieves.
-
Dissolve the donor in anhydrous CH₂Cl₂.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Add NIS (1.5 equivalents) and a catalytic amount of TMSOTf or TfOH (0.1-0.2 equivalents) to the donor solution.
-
Stir the mixture at this temperature for 15-30 minutes to allow for the formation of the reactive intermediate.
-
In a separate flask, dissolve the glycosyl acceptor (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Slowly add the acceptor solution to the pre-activated donor mixture via syringe.
-
Allow the reaction to proceed, monitoring by TLC, and gradually warm to the appropriate temperature if necessary.
-
Quench, work up, and purify the product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the activation and glycosylation of 2,3,4-tri-O-benzoyl-L-fucopyranose.
Caption: General mechanism for the activation of a fucosyl thioglycoside donor.
Application Notes and Protocols for the Deprotection of Benzoyl Groups in Fucosylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated oligosaccharides are crucial components of various biological processes, including cell recognition, adhesion, and signaling. Their synthesis is a key area of research in glycobiology and for the development of novel therapeutics. The chemical synthesis of these complex molecules often requires the use of protecting groups to mask the numerous hydroxyl functionalities. Benzoyl groups are frequently employed as protecting groups due to their stability under various reaction conditions. However, the efficient and selective removal of these benzoyl groups (debenzoylation) is a critical final step to yield the biologically active oligosaccharide.
These application notes provide detailed protocols for the deprotection of benzoyl groups in fucosylated oligosaccharides, a summary of quantitative data for different methods, and a discussion of the key considerations for successful debenzoylation.
Methods for Deprotection of Benzoyl Groups
The most common method for the removal of benzoyl protecting groups from carbohydrates is the Zemplén deacylation, which involves base-catalyzed transesterification using sodium methoxide (B1231860) in methanol (B129727). Alternative methods, such as aminolysis, can also be employed. The choice of method can depend on the overall protecting group strategy and the sensitivity of the oligosaccharide to specific reaction conditions.
Data Presentation: Comparison of Debenzoylation Methods
| Method | Substrate | Reagents | Reaction Conditions | Yield (%) | Reference |
| Zemplén Debenzoylation | Per-O-benzoylated fucosylated trisaccharide | Sodium methoxide in methanol | Methanol, Room Temperature | 91 | [1](--INVALID-LINK--) |
| Zemplén Debenzoylation | Benzoylated fucose derivative with a thiol motif | 1 M Sodium methoxide in methanol | Dry, de-gassed Methanol | 58 | [2](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Zemplén Debenzoylation of a Fucosylated Trisaccharide
This protocol is adapted from the synthesis of a fucosylated human milk oligosaccharide.[1](--INVALID-LINK--)
Materials:
-
Benzoylated fucosylated trisaccharide
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M or 25 wt%)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Dowex® 50WX8 hydrogen form resin (or other acidic resin)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the benzoylated fucosylated trisaccharide in a mixture of dichloromethane and methanol (e.g., 2:1 v/v) under an inert atmosphere (Argon or Nitrogen).
-
Add a catalytic amount of sodium methoxide solution to the reaction mixture. The exact amount may need to be optimized, but a starting point is 0.1 to 0.5 equivalents relative to the number of benzoyl groups.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by adding Dowex® 50WX8 resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the deprotected fucosylated oligosaccharide. In the cited example, this step yielded the partially deprotected trisaccharide in 91% yield.[1](--INVALID-LINK--)
Protocol 2: Zemplén Debenzoylation of a Benzoylated Fucose Derivative
This protocol is adapted from the synthesis of fucose derivatives with thiol motifs.[2](--INVALID-LINK--)
Materials:
-
Benzoylated fucose derivative
-
Freshly prepared, de-gassed 1 M sodium methoxide in methanol
-
Dry, de-gassed methanol
-
Silica gel for flash chromatography
-
De-gassed solvents for chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the benzoylated fucose derivative in dry, de-gassed methanol.
-
Add the freshly prepared, de-gassed 1 M sodium methoxide in methanol solution.
-
Stir the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., by adding a mild acid or neutralizing resin as in Protocol 1).
-
Concentrate the mixture under reduced pressure.
-
Purify the product by flash chromatography through a small plug of silica gel using de-gassed solvents to remove the methyl benzoate (B1203000) byproduct. The cited study reported a yield of 58%.[2](--INVALID-LINK--)
Experimental Workflow and Visualization
The deprotection of benzoyl groups is typically one of the final steps in a multi-step synthesis of a fucosylated oligosaccharide. The general workflow involves the assembly of the protected oligosaccharide followed by global deprotection.
Caption: General workflow for the deprotection of benzoylated fucosylated oligosaccharides.
Logical Relationships in Protecting Group Strategy
The choice of a deprotection strategy is intrinsically linked to the overall synthetic plan, particularly the other protecting groups present on the oligosaccharide. Benzoyl groups are often used in conjunction with other groups like benzyl (B1604629) (Bn) ethers in an orthogonal protecting group strategy.
Caption: Orthogonal deprotection strategy for fucosylated oligosaccharides.
Important Considerations
-
Stability of the Fucosidic Linkage: The glycosidic linkage of fucose, being a deoxy sugar, can be sensitive to harsh acidic or basic conditions. While Zemplén conditions are generally mild, prolonged reaction times or high concentrations of base should be avoided to minimize the risk of cleaving the fucosidic bond.
-
Anhydrous Conditions: For Zemplén debenzoylation, the use of anhydrous methanol is recommended to prevent hydrolysis of the desired methyl benzoate byproduct to benzoic acid, which can complicate purification.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC is crucial to ensure complete removal of the benzoyl groups without the formation of side products due to over-exposure to basic conditions.
-
Purification: The polarity of the oligosaccharide changes significantly upon deprotection. Purification methods, such as silica gel chromatography or size-exclusion chromatography, may need to be adjusted accordingly. The use of de-gassed solvents during purification can be beneficial for sensitive compounds, such as those containing thiols.[2](--INVALID-LINK--)
-
Orthogonal Protecting Groups: When designing the synthesis of a complex fucosylated oligosaccharide, it is essential to choose an orthogonal protecting group strategy. This allows for the selective removal of one type of protecting group (e.g., base-labile benzoyl esters) without affecting other protecting groups (e.g., hydrogenolysis-labile benzyl ethers).
References
Application Notes and Protocols for the Enzymatic Synthesis of Fucosylated Oligosaccharides Using Protected Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of fucosylated oligosaccharides, a critical class of bioactive molecules, through chemoenzymatic strategies. By employing chemically synthesized "protected" or activated fucose donors in enzymatic reactions, this approach circumvents the challenges of purely chemical synthesis, such as extensive protecting group manipulations, while offering the high regio- and stereoselectivity of enzymatic catalysis. This document outlines two primary methodologies: the use of activated fucose donors with fucosidases/fucosynthases and one-pot multi-enzyme (OPME) systems for in situ donor generation and fucosylation.
I. Synthesis Using Activated Fucosyl Donors with Fucosidases/Fucosynthases
This method utilizes chemically synthesized, activated fucose donors, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) or β-L-fucosyl fluoride (B91410), in conjunction with fucosidases or engineered fucosidases (fucosynthases) to catalyze the transfer of fucose to an acceptor oligosaccharide. Fucosidases, which naturally hydrolyze fucosidic linkages, can be shifted towards synthesis (transfucosylation) under controlled conditions, particularly when using activated donors. Fucosynthases, which are mutant fucosidases, are specifically designed to minimize hydrolytic activity and enhance synthetic efficiency.[1][2]
Quantitative Data Summary
| Donor Substrate | Acceptor Substrate | Enzyme | Product | Yield (%) | Reference |
| pNP-α-fucose | Lactose (B1674315) | α-L-fucosidase (Thermotoga maritima) | 2'-Fucosyllactose (2'-FL) | 6.4 | [3] |
| pNP-α-fucose | Lactose | α-L-fucosidase (metagenome-derived Mfuc5) | 2'-Fucosyllactose (2'-FL) | 6.4 | [3] |
| pNP-α-fucose | Lactose | α-L-fucosidase (Flavobacterium algicola OUC-Jdch16) | 2'-Fucosyllactose (2'-FL) | 84.8 - 92.2 | [4] |
| α-fucosyl fluoride | Fmoc-Asn(GlcNAc)-OH | α-fucosidase mutant E274A (Lactobacillus casei) | Core-fucosylated glycopeptide | ~100 | [5] |
| β-L-fucosyl fluoride | Lactose | α-L-fucosidase variant (Bifidobacterium bifidum) | 3-Fucosyllactose (3-FL) | 13 | [6] |
| β-L-fucosyl fluoride | 2'-Fucosyllactose | α-L-fucosidase variant (Bifidobacterium bifidum) | Lacto-N-difucohexaose I (LDFT) | 5.5 | [6] |
| β-L-fucosyl fluoride | Lacto-N-tetraose | α-L-fucosidase variant (Bifidobacterium bifidum) | Lacto-N-fucopentaose II (LNFP II) | 41 | [6] |
Experimental Protocols
Protocol 1: Synthesis of p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)
This protocol is a general representation of the chemical synthesis of an activated fucose donor.
-
Peracetylation of L-Fucose: Treat L-fucose with acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or sodium acetate) to protect the hydroxyl groups.
-
Formation of Fucosyl Bromide: React the peracetylated fucose with a source of bromine, such as hydrogen bromide in acetic acid, to form the anomeric bromide.
-
Glycosylation: In the presence of a catalyst (e.g., silver carbonate), react the fucosyl bromide with p-nitrophenol. This results in the SN2 displacement of the bromide and the formation of the pNP-fucoside.
-
Deprotection: Remove the acetyl protecting groups using a base, such as sodium methoxide (B1231860) in methanol, to yield pNP-Fuc.
-
Purification: Purify the final product using silica (B1680970) gel chromatography.
Protocol 2: Enzymatic Synthesis of 2'-Fucosyllactose using pNP-Fuc
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5).
-
Dissolve the donor, pNP-α-fucose (20 mM), and the acceptor, lactose (500 mM), in the buffer.[2]
-
-
Enzyme Addition: Add the purified α-L-fucosidase (e.g., from Thermotoga maritima or a metagenomic source) to the reaction mixture to a final concentration of 0.05 U/mL.[2]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50 °C) for a specified time (e.g., 45 minutes to 48 hours), with gentle agitation.[2][4]
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., 100 °C for 10 minutes).[2]
-
Product Analysis and Purification:
-
Analyze the reaction mixture by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm product formation.[2]
-
Purify the fucosylated oligosaccharide product using techniques such as activated carbon adsorption followed by ethanol (B145695) gradient elution, or size-exclusion chromatography.[7]
-
Protocol 3: Synthesis of β-L-fucosyl fluoride
This protocol describes a method for synthesizing a fucosyl fluoride donor, often used with fucosynthase enzymes.[8][9]
-
Synthesis of Fucal: Start from L-fucose and perform peracetylation followed by the formation of the anomeric bromide. Reductive elimination yields the corresponding fucal (an unsaturated sugar).[10]
-
Fluorination: Treat the fucal with a fluorinating agent, such as Selectfluor, in the presence of a nucleophile to introduce fluorine at the anomeric carbon. This can lead to the formation of a 2-fluorinated anomeric bromide.[9]
-
Bromide Displacement: Displace the anomeric bromide with fluoride using a fluoride source (e.g., silver fluoride) to yield the protected fucosyl fluoride.[9][11]
-
Deprotection: Remove the protecting groups (e.g., acetates) to give the final β-L-fucosyl fluoride.[9]
Protocol 4: Fucosynthase-Mediated Synthesis of a Core-Fucosylated Glycopeptide
-
Reaction Setup:
-
Enzyme Addition: Add the purified fucosidase mutant (e.g., E274A from Lactobacillus casei) to a final concentration of 0.1 mg/mL.[5]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 42 °C).[5]
-
Monitoring and Termination: Monitor the reaction progress by LC-MS. Once complete (e.g., within 30-60 minutes), quench the reaction by adding a small amount of 0.1% TFA.[5]
-
Purification: Purify the product by centrifugation to remove the enzyme, followed by filtration and preparative HPLC.[5]
II. One-Pot Multi-Enzyme (OPME) Systems
OPME systems provide an elegant alternative by generating the natural, high-energy donor, GDP-L-fucose, in situ from less expensive starting materials like L-fucose, ATP, and GTP. This is immediately followed by the transfer of the fucosyl moiety to the acceptor, catalyzed by a specific fucosyltransferase, all within the same reaction vessel.[12] This approach eliminates the need to synthesize and purify the often unstable sugar nucleotide donor.
Quantitative Data Summary
| Starting Materials | Acceptor Substrate | Enzymes | Product | Yield (%) | Reference |
| L-fucose, ATP, GTP | N-acetyllactosamine | FKP, α1,3-fucosyltransferase (H. pylori) | Lewis X Trisaccharide | Not specified, preparative scale | [6][13] |
| L-fucose, ATP, GTP | Lacto-N-tetraose (LNT) | BfFKP, PmPpA, His6-Ts2FT | Lacto-N-fucopentaose I (LNFP-I) | Not specified, preparative scale | [14] |
Experimental Protocols
Protocol 5: One-Pot Multi-Enzyme Synthesis of Lacto-N-fucopentaose I (LNFP-I)
This protocol is based on the synthesis of LNFP-I using a three-enzyme system.[14]
-
Enzyme Preparation:
-
Clone, express, and purify the required enzymes:
-
Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (BfFKP) from Bacteroides fragilis.
-
Inorganic pyrophosphatase (PmPpA).
-
α1,2-fucosyltransferase (His6-Ts2FT).
-
-
Enzyme expression can be carried out in E. coli BL21 (DE3) cells, induced with IPTG, and purified using Ni-NTA affinity chromatography.[14]
-
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a Tris-HCl buffer (100 mM, pH 7.5).
-
Add the following components:
-
Lacto-N-tetraose (LNT) (e.g., 50 mg, 1 equivalent)
-
L-fucose (1.3 equivalents)
-
ATP (1.3 equivalents)
-
GTP (1.3 equivalents)
-
MgCl₂ (20 mM)
-
BfFKP (e.g., 1.5 mg)
-
PmPpA (e.g., 1.0 mg)
-
His6-Ts2FT (e.g., 2.0 mg)
-
-
-
Incubation: Incubate the reaction mixture at 40 °C for 24-48 hours with gentle agitation (e.g., 80 rpm).[14]
-
Monitoring: Monitor the formation of the product by mass spectrometry.[14]
-
Purification: Upon completion, purify the product using methods such as anion-exchange chromatography and gel filtration.[15]
III. Visualizing the Workflow and Pathways
Diagrams
References
- 1. The dual role of fucosidases: tool or target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitrophenyl-alpha-L-fucopyranoside for use in research | Megazyme [megazyme.com]
- 5. Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption [mdpi.com]
- 8. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Fucosylated Oligosaccharides using L-Galactose, 6-deoxy-, 2,3,4-tribenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fucose, a 6-deoxy-L-galactose, is a crucial monosaccharide found in a wide array of biologically significant glycans. Its presence on cell surfaces and secreted glycoproteins plays a vital role in various physiological and pathological processes, including cell adhesion, immune responses, and cancer metastasis. The chemical synthesis of fucosylated oligosaccharides is therefore of great interest for the development of novel therapeutics, diagnostics, and research tools.
Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique for the efficient and controlled assembly of complex glycans. This methodology utilizes a solid support to which the growing oligosaccharide chain is anchored, simplifying purification by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.
This document provides detailed application notes and protocols for the use of a key building block in the SPOS of fucosylated oligosaccharides: L-Galactose, 6-deoxy-, 2,3,4-tribenzoate . The benzoyl protecting groups at the 2, 3, and 4 positions offer a balance of stability during glycosylation and susceptibility to removal under specific basic conditions, making it a valuable tool in the synthetic chemist's arsenal. While direct, comprehensive protocols for this specific tribenzoate derivative in solid-phase synthesis are not extensively detailed in publicly available literature, the following protocols are constructed based on established principles of SPOS and the known reactivity of benzoylated glycosyl donors.
Key Concepts in Solid-Phase Fucosylation
The solid-phase synthesis of a fucosylated oligosaccharide using L-Galactose, 6-deoxy-, 2,3,4-tribenzoate as a glycosyl donor typically involves the following key steps:
-
Immobilization of an Acceptor: A suitable acceptor monosaccharide with a free hydroxyl group is attached to a solid support (e.g., Merrifield resin, Wang resin) via a linker.
-
Glycosylation (Coupling): The resin-bound acceptor is reacted with an activated form of the L-Galactose, 6-deoxy-, 2,3,4-tribenzoate donor to form a glycosidic linkage.
-
Capping (Optional but Recommended): Any unreacted hydroxyl groups on the acceptor are "capped" by acetylation to prevent the formation of deletion sequences in the final product.
-
Deprotection of the Donor: A temporary protecting group on the newly introduced fucose residue (if present) is removed to allow for further chain elongation.
-
Cleavage from Resin: Once the desired oligosaccharide is assembled, it is cleaved from the solid support.
-
Global Deprotection: All remaining protecting groups (including the benzoates on the fucose residue) are removed to yield the final, unprotected fucosylated oligosaccharide.
Experimental Protocols
Protocol 1: Preparation of the Resin-Bound Acceptor
This protocol describes the immobilization of a generic glycosyl acceptor to a Wang resin. The choice of acceptor will depend on the target oligosaccharide.
Materials:
-
Wang resin
-
Fmoc-protected amino acid linker (e.g., Fmoc-Gly-OH)
-
Glycosyl acceptor with a free hydroxyl group and a carboxylic acid functionality for attachment to the linker
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Piperidine (B6355638) (20% in DMF)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Linker Attachment:
-
Drain the DMF.
-
Add a solution of Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DMF.
-
Agitate the mixture for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Acceptor Coupling:
-
In a separate flask, pre-activate the glycosyl acceptor (2 eq.) with DIC (2 eq.) and DMAP (0.1 eq.) in DMF for 30 minutes.
-
Add the activated acceptor solution to the resin.
-
Agitate for 12 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
-
Capping:
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 1 hour.
-
Wash the resin with DCM (3x), DMF (3x), and methanol (3x).
-
-
Drying: Dry the resin under vacuum.
Protocol 2: Solid-Phase Fucosylation using L-Galactose, 6-deoxy-, 2,3,4-tribenzoate Donor
This protocol outlines the coupling of the tribenzoylated fucose donor to the resin-bound acceptor. A common method for activating glycosyl donors is the use of a thioglycoside or an imidate derivative. For this protocol, we will assume the use of a fucosyl thioglycoside donor.
Materials:
-
Resin-bound acceptor (from Protocol 1)
-
L-Galactose, 6-deoxy-, 2,3,4-tribenzoate 1-thioethyl donor (or other suitable leaving group)
-
Dichloromethane (DCM), anhydrous
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)
-
Molecular sieves (4 Å), activated
Procedure:
-
Resin Preparation:
-
Swell the resin-bound acceptor in anhydrous DCM for 1 hour in a flame-dried solid-phase synthesis vessel under an inert atmosphere (Argon or Nitrogen).
-
-
Glycosylation Reaction:
-
To the swollen resin, add a solution of the L-Galactose, 6-deoxy-, 2,3,4-tribenzoate thioglycoside donor (5 eq.) and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to -40 °C.
-
In a separate flask, prepare a solution of NIS (5 eq.) in anhydrous DCM.
-
Slowly add the NIS solution to the reaction mixture.
-
After 10 minutes, add a catalytic amount of TfOH (0.2 eq.) or AgOTf (0.2 eq.).
-
Allow the reaction to proceed at -40 °C for 2 hours, then slowly warm to 0 °C over 2 hours.
-
Monitor the reaction progress by analyzing a small sample of the resin (optional, requires cleavage and analysis).
-
-
Washing:
-
Quench the reaction by adding pyridine.
-
Filter the resin and wash with DCM (5x), DMF (5x), and methanol (5x).
-
-
Capping (Recommended):
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 1 hour to cap any unreacted acceptor hydroxyl groups.
-
Wash the resin with DCM (3x), DMF (3x), and methanol (3x).
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Deprotection of Benzoyl Groups and Cleavage from Resin
This protocol describes the final steps to release the fucosylated oligosaccharide from the solid support and remove the benzoyl protecting groups.
Materials:
-
Fucosylated oligosaccharide-bound resin (from Protocol 2)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (0.5 M)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
Procedure:
-
Benzoyl Group Removal (Zemplén deacylation):
-
Swell the resin in a mixture of DCM and MeOH (1:1).
-
Add a solution of 0.5 M NaOMe in MeOH.
-
Agitate the mixture at room temperature and monitor the reaction by TLC analysis of a cleaved aliquot. This step can take several hours to overnight.
-
Neutralize the reaction with Amberlite IR-120 H+ resin.
-
Wash the resin with MeOH (5x), DCM (5x), and dry under vacuum.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Product Isolation:
-
Filter the resin and wash with TFA.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
-
Purification:
-
Purify the crude oligosaccharide by size-exclusion chromatography (e.g., Sephadex G-25) followed by reversed-phase HPLC.
-
Data Presentation
The efficiency of the solid-phase fucosylation step is critical for the overall success of the synthesis. The following table provides a template for recording and comparing quantitative data from glycosylation reactions using L-Galactose, 6-deoxy-, 2,3,4-tribenzoate as a donor.
| Entry | Acceptor on Resin | Donor Equivalents | Promoter (eq.) | Temperature (°C) | Time (h) | Coupling Yield (%)* |
| 1 | Glycosyl-Wang Resin | 3 | NIS (3), TfOH (0.1) | -40 to 0 | 4 | Data to be filled |
| 2 | Glycosyl-Wang Resin | 5 | NIS (5), TfOH (0.2) | -40 to 0 | 4 | Data to be filled |
| 3 | Glycosyl-Wang Resin | 5 | NIS (5), AgOTf (0.2) | -40 to 0 | 4 | Data to be filled |
| 4 | Disaccharyl-Wang Resin | 5 | NIS (5), TfOH (0.2) | -30 to 10 | 5 | Data to be filled |
*Coupling yield can be determined by various methods, including HPLC analysis of the cleaved product or by a quantitative analysis of a protecting group on the donor that is cleaved after coupling.
Visualizations
Logical Workflow for Solid-Phase Fucosylation
Caption: General workflow for solid-phase fucosylation.
Signaling Pathway Analogy: Glycosylation Activation
Caption: Activation pathway in thioglycoside-mediated fucosylation.
Conclusion
The use of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate in solid-phase oligosaccharide synthesis provides a valuable route to constructing complex fucosylated glycans. The protocols and guidelines presented here, based on established SPOS principles, offer a framework for researchers to develop and optimize their synthetic strategies. Careful control of reaction conditions, including temperature, promoter selection, and reaction time, is crucial for achieving high coupling efficiencies and overall yields. The ability to systematically vary these parameters and quantify their effects, as outlined in the data presentation section, will be instrumental in advancing the synthesis of biologically important fucosylated oligosaccharides for drug discovery and development.
Application Notes & Protocols for the Synthesis of Fucosylated Glycopeptides with Tribenzoyl Fucose
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fucosylation is a critical glycosylation event involved in numerous biological processes, including cell adhesion, immune response, and signal transduction. The synthesis of well-defined fucosylated glycopeptides is essential for studying these processes and for the development of novel therapeutics, diagnostics, and vaccines. This document provides a detailed guide for the chemical synthesis of O-linked fucosylated glycopeptides using a building block strategy that employs tribenzoyl-protected fucose.
The use of benzoyl (Bz) protecting groups on the fucose donor offers advantages in directing stereoselective glycosylation. However, their removal requires careful consideration to avoid side reactions, most notably β-elimination of the glycan from the serine or threonine residue. These notes provide protocols for the key synthetic steps and highlight critical considerations for a successful synthesis.
I. Application Notes & Key Considerations
The overall strategy is a "building block" approach, where a fucosylated amino acid is first synthesized and then incorporated into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).
1. Choice of Protecting Groups:
-
Fucose Hydroxyls (Benzoyl): Benzoyl groups are used to protect the C2, C3, and C4 hydroxyls of the fucose donor. They are stable to the acidic and basic conditions of Fmoc-SPPS. Their electron-withdrawing nature can influence the reactivity of the fucosyl donor.
-
Amino Acid Protection (Fmoc/Allyl): The standard Fmoc (9-fluorenylmethyloxycarbonyl) group is used for α-amine protection. An allyl (All) ester is often used to protect the C-terminal carboxyl group of the serine/threonine acceptor during the glycosylation step. The allyl group is orthogonal to both Fmoc and benzoyl groups and can be selectively removed using a palladium catalyst before incorporation into the peptide.
2. Glycosylation Reaction: The key step is the stereoselective formation of the glycosidic bond between the tribenzoyl fucose donor and the amino acid acceptor. The choice of fucosyl donor (e.g., glycosyl bromide or trichloroacetimidate) and promoter (e.g., silver triflate, TMSOTf) is critical for achieving high yield and the desired α-anomeric selectivity characteristic of biologically relevant fucose linkages.
3. The Challenge of Deprotection & β-Elimination: The primary challenge in using benzoyl protecting groups is their removal. The standard method is Zemplén deacylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol.
-
β-Elimination: This is a significant side reaction that can occur during the base-catalyzed removal of the benzoyl groups. The basic conditions can facilitate the abstraction of the α-proton of the glycosylated serine or threonine, leading to the elimination of the entire glycan.
-
Incomplete Deprotection: Benzoyl groups are generally more difficult to remove than acetyl groups. In some cases, standard catalytic Zemplén conditions may be insufficient, requiring harsher conditions (e.g., stoichiometric base, elevated temperatures) which in turn increase the risk of β-elimination.[1]
4. Alternative Protecting Groups: To mitigate the risk of β-elimination associated with standard benzoyl groups, researchers have explored alternatives. For instance, fluorobenzoyl groups have been shown to be more labile under basic conditions, allowing for deprotection under milder conditions that significantly suppress β-elimination.[1]
II. Quantitative Data Summary
The following tables summarize representative yields and quantitative outcomes for the key synthetic steps. Note that yields can be highly substrate-dependent.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Description | Typical Yield (%) | Reference / Note |
| 1 | Glycosylation of Fmoc-Ser/Thr-OAll with a protected fucosyl donor | 60 - 75% | Representative yield for 1,2-trans glycosides.[1] |
| 2 | Allyl Ester Deprotection (Fmoc-AA(Fuc)-OAll → Fmoc-AA(Fuc)-OH) | >90% | Typically a high-yielding reaction. |
| 3 | Solid-Phase Peptide Synthesis (SPPS) Coupling | >95% per step | Standard coupling efficiency for Fmoc-SPPS. |
| 4 | Global Deprotection (Cleavage & Benzoyl Removal) | 50 - 80% | Highly variable depending on sequence and β-elimination. |
Table 2: Comparison of β-Elimination with Benzoyl vs. Fluorobenzoyl Protecting Groups
| Glycopeptide Model | Protecting Group | Extent of β-Elimination (%) | Reference |
| Model 1 | Benzoyl (Bz) | ~80% | [1] |
| Model 1 | 3-Fluorobenzoyl (3-FBz) | ~10% | [1] |
| Model 2 | Benzoyl (Bz) | ~50% | [1] |
| Model 2 | 2,5-Difluorobenzoyl (2,5-diFBz) | 0% | [1] |
III. Experimental Workflows & Signaling Pathways
A. Synthetic Workflow Diagram
The following diagram illustrates the multi-step process for synthesizing a fucosylated glycopeptide using the building block approach.
Caption: Workflow for fucosylated glycopeptide synthesis via the building block strategy.
B. Biological Signaling Pathway: E-selectin Mediated Leukocyte Adhesion
Synthetic fucosylated glycopeptides are crucial tools for studying cell adhesion. A prime example is the interaction between the sialyl Lewis X (sLex) antigen, a fucosylated glycan, on leukocytes and E-selectin on endothelial cells, which initiates leukocyte rolling at sites of inflammation.
Caption: E-selectin and sialyl Lewis X interaction mediating leukocyte adhesion.
IV. Experimental Protocols
Protocol 1: Glycosylation of Fmoc-Ser-OAll with a Tribenzoyl Fucosyl Donor
This protocol describes a representative procedure for coupling a fucosyl donor to an amino acid acceptor.
Materials:
-
Fmoc-Ser-OAll (acceptor)
-
2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl bromide (donor)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf, promoter)
-
Activated 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add Fmoc-Ser-OAll (1.0 eq) and activated 4Å molecular sieves.
-
Add anhydrous DCM and stir the suspension for 30 minutes at room temperature.
-
Cool the mixture to -40 °C.
-
In a separate flask, dissolve the fucosyl bromide donor (1.5 eq) and AgOTf (1.5 eq) in anhydrous DCM.
-
Slowly add the donor/promoter solution to the stirring acceptor solution via cannula.
-
Maintain the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove molecular sieves and silver salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield the protected fucosylated amino acid, Fmoc-Ser(2,3,4-tri-O-benzoyl-α-L-fucopyranosyl)-OAll.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Fucosylated Glycopeptide
This protocol outlines the manual incorporation of the fucosylated building block into a peptide chain on a Wang resin.
Materials:
-
Fmoc-protected amino acids
-
Fucosylated Building Block (from Protocol 1, after allyl deprotection)
-
Wang resin (pre-loaded with the first amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (coupling reagents)
-
20% Piperidine in Dimethylformamide (DMF) (Fmoc deprotection solution)
-
DMF, DCM
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Coupling: a. In a separate vial, dissolve the fucosylated building block (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in DMF. b. Add DIC (3.0 eq) to the solution and allow it to pre-activate for 2-3 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the vessel at room temperature for 2-4 hours. Note: Glycoamino acid couplings are often slower than standard amino acid couplings and may require longer reaction times or double coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 3: Global Deprotection and Cleavage
This protocol describes the final cleavage from the resin and removal of all protecting groups, including the benzoyl groups.
Materials:
-
Resin-bound glycopeptide
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
0.05 M Sodium methoxide (NaOMe) in anhydrous Methanol (MeOH)
-
Amberlite IR120 H⁺ resin
-
Cold diethyl ether
Procedure:
-
Resin Cleavage & Side-Chain Deprotection: a. Wash the dried, resin-bound glycopeptide with DCM and dry under vacuum. b. Add the cold cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate. Wash the resin with additional TFA. d. Precipitate the crude (but still benzoylated) glycopeptide by adding the filtrate dropwise to a flask of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.
-
Benzoyl Group Removal (Zemplén Deacylation): a. Dissolve the crude, benzoylated glycopeptide in anhydrous MeOH under an argon atmosphere and cool to 0 °C. b. Add a catalytic amount of the 0.05 M NaOMe/MeOH solution. c. Monitor the reaction carefully by HPLC and Mass Spectrometry. The reaction may take several hours. d. Caution: If the reaction stalls, very small additional aliquots of NaOMe may be required. Avoid large excesses or high temperatures to minimize β-elimination.
-
Neutralization and Purification: a. Once deprotection is complete, neutralize the solution by adding Amberlite IR120 H⁺ resin until the pH is ~7. b. Filter off the resin and wash with MeOH. c. Concentrate the filtrate under reduced pressure. d. Purify the final glycopeptide using reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the final product as a white powder.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate
Welcome to the technical support center for the synthesis of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate (also known as 2,3,4-Tri-O-benzoyl-L-fucopyranose). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and purification of 2,3,4-Tri-O-benzoyl-L-fucopyranose.
Q1: Why is the overall yield of my benzoylation reaction consistently low?
Low yields can arise from several factors. A systematic approach is best for troubleshooting.[1]
-
Moisture Contamination: Glycosylation and protection reactions are highly sensitive to moisture. Water can hydrolyze the benzoyl chloride reagent and react with activated intermediates. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[1][2]
-
Purity of Starting Materials: Impurities in the L-fucose starting material can lead to side reactions and lower the yield of the desired product. Use L-fucose with a purity of at least 98%.[3]
-
Suboptimal Reaction Temperature: Benzoylation reactions can be temperature-sensitive. Running the reaction at a temperature that is too high can cause decomposition, while a temperature that is too low may result in an impractically slow reaction rate. It is often recommended to start at a low temperature (e.g., 0°C) and allow the reaction to warm to room temperature slowly.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or adding a slight excess of the benzoylating agent.
Q2: My reaction produces a mixture of partially benzoylated products. How can I improve the regioselectivity for the 2,3,4-positions?
Achieving selective protection of the 2,3,4-hydroxyl groups while leaving the anomeric C1-hydroxyl free is a primary challenge.
-
Orthogonal Protection Strategy: A robust method involves using an orthogonal protecting group for the anomeric position first.[1] For example, converting L-fucose to a thioglycoside (e.g., a thioethyl fucoside) protects the anomeric center. The remaining 2,3,4-hydroxyls can then be benzoylated. The thioethyl group can be removed later during a glycosylation step.
-
Stoichiometry Control: Carefully controlling the stoichiometry of benzoyl chloride can influence selectivity, but this method is often difficult to control and may still lead to mixtures. Using slightly less than 3 equivalents of the reagent may favor the formation of the tribenzoate, but under- and over-benzoylated products are still likely.
Q3: I've synthesized the tribenzoate, but now I'm struggling to purify it from by-products. What are the best purification strategies?
Purification can be challenging due to the similar physical properties of the desired product and various by-products.
-
Flash Column Chromatography: This is the most common and effective method for purification.[2] The choice of the solvent system is critical and requires careful optimization via TLC. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is typically effective.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material or for separating difficult-to-resolve mixtures, preparative HPLC is a powerful option.[2]
-
Crystallization: If the product is a solid, selective crystallization can be an effective purification technique.[2] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to induce crystallization of the desired compound.
Troubleshooting Workflow Diagram
The diagram below outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine (B92270) in the benzoylation reaction?
Pyridine typically serves two main purposes:
-
Base: It acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a by-product of the reaction between the hydroxyl groups and benzoyl chloride.
-
Catalyst: It can act as a nucleophilic catalyst, reacting with benzoyl chloride to form a highly reactive benzoylpyridinium intermediate, which then readily reacts with the hydroxyl groups of the sugar.
Q2: How do I confirm the structure and purity of the final product?
A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The presence of benzoate (B1203000) ester protons in the aromatic region (typically 7.2-8.2 ppm) and the shifts of the sugar ring protons will confirm the benzoylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound (C₂₇H₂₄O₈, MW: 476.47 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can determine the purity of the final product.[3]
Q3: Can I use benzyl (B1604629) protecting groups instead of benzoyl groups?
Yes, benzyl ethers are another common type of protecting group used in carbohydrate chemistry.[4][5][6] The choice between benzoyl (ester) and benzyl (ether) groups depends on the overall synthetic strategy.
-
Benzoyl groups are considered "disarmed" protecting groups, meaning they are electron-withdrawing and can decrease the reactivity of a glycosyl donor. They are valuable for participating in neighboring group effects to control stereochemistry (favoring 1,2-trans products).[1][7][8]
-
Benzyl groups are "armed" protecting groups (electron-donating), which increase the reactivity of a glycosyl donor.[7] They are non-participating and are often used when 1,2-cis glycosidic linkages are desired.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose. This protocol may require optimization based on laboratory conditions and reagent purity.
Protocol: Synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose
Materials:
-
L-Fucose (≥98% purity)
-
Benzoyl chloride (BzCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Dissolution: Dissolve L-fucose (1.0 eq) in anhydrous pyridine (10-15 mL per gram of fucose) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C in an ice bath.
-
Benzoylation: Add benzoyl chloride (3.2 eq) dropwise to the stirred solution at 0°C over 30 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the L-fucose spot has disappeared.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add cold water to quench the excess benzoyl chloride.
-
Extraction: Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 9:1 to 3:1 Hexane:Ethyl Acetate) to isolate the desired 2,3,4-Tri-O-benzoyl-L-fucopyranose.
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the product by NMR and Mass Spectrometry.
Data Presentation: Chromatography Solvents
The following table provides starting points for optimizing the purification of benzoylated fucose derivatives by flash column chromatography. The ratio represents the volume of the respective solvents.
| Polarity | Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| Low | 9:1 | Eluting non-polar impurities and starting elution. |
| Medium | 3:1 | Eluting the desired tribenzoylated product. |
| High | 1:1 | Eluting more polar by-products (e.g., di-benzoates). |
Synthesis Workflow Diagram
This diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. L-Fucose CAS 2438-80-4 6-Deoxy-L-galactose L-(-)-Rhodeose; L-Rhodeose [genaxxon.com]
- 4. 2,3,4-Tri-O-benzyl-L-fucopyranose | 60431-34-7 | MT06626 [biosynth.com]
- 5. synthose.com [synthose.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycosylation with Benzoylated Fucosyl Donors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize glycosylation reaction yields when using benzoylated fucosyl donors.
Frequently Asked Questions (FAQs)
Q1: Why is my glycosylation reaction with a benzoylated fucosyl donor showing low reactivity compared to a benzylated donor?
A1: Benzoyl groups are electron-withdrawing, which makes the glycosyl donor less reactive, or "disarmed". This is a well-established principle in carbohydrate chemistry.[1] In contrast, benzyl (B1604629) groups are electron-donating, making the donor more reactive or "armed".[1] The reduced reactivity of benzoylated donors often requires stronger activation conditions (e.g., more powerful promoters or higher temperatures) to achieve satisfactory yields.
Q2: How do I choose the appropriate promoter for my benzoylated fucosyl donor?
A2: The choice of promoter is critical and depends on the reactivity of both the donor and the acceptor. For less reactive benzoylated donors, common promoters include:
-
N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH) or Trimethylsilyl triflate (TMSOTf): This is a powerful combination for activating thioglycoside donors.[1][2]
-
Copper(II) triflate (Cu(OTf)₂): This Lewis acid has been shown to be effective in promoting glycosylation with benzoylated donors.[1]
-
Trimethylsilyl triflate (TMSOTf): Used alone, it can activate various glycosyl donors, including O-alkynylbenzoates and OFox imidates.[3]
It is often necessary to screen several promoters and optimize their stoichiometry to find the best conditions for your specific substrates.
Q3: What are the most common side reactions observed with benzoylated fucosyl donors and how can I minimize them?
A3: Common side reactions in glycosylation include donor hydrolysis, elimination to form glycals, and intermolecular aglycon transfer (especially with thioglycosides).[4][5] To minimize these:
-
Ensure strictly anhydrous conditions: The presence of water can lead to hydrolysis of the activated donor. Use freshly activated molecular sieves (e.g., 4Å) and dry solvents.[1]
-
Optimize reaction temperature: Low temperatures (-25 °C to 0 °C) can often suppress side reactions while still allowing the desired glycosylation to proceed.[1]
-
Control promoter addition: In some cases, pre-activating the donor at a low temperature before adding the acceptor can improve selectivity and reduce side products.[6]
Q4: How can I control the stereoselectivity (α vs. β) of the glycosidic bond with a benzoylated fucosyl donor?
A4: Stereoselectivity is influenced by multiple factors, including the protecting groups, solvent, temperature, and promoter.[7]
-
Neighboring group participation: A benzoyl group at the C-2 position of a glycosyl donor can participate in the reaction to favor the formation of a 1,2-trans glycosidic linkage.
-
Solvent effects: The choice of solvent can influence the stereochemical outcome.
-
Temperature tuning: Varying the reaction temperature can significantly affect the α/β ratio of the product.[1][7]
-
Pre-activation protocols: Activating the donor in the absence of the acceptor can sometimes lead to higher selectivity.[6]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Insufficient Donor Reactivity | The benzoyl groups render the donor "disarmed". Increase the reaction temperature incrementally or switch to a more powerful promoter system (e.g., from TMSOTf to NIS/TfOH). |
| Poor Acceptor Nucleophilicity | The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated. Consider using a more reactive acceptor if possible, or increase the equivalents of the donor and promoter. |
| Promoter Incompatibility | The chosen promoter may not be effective for your specific donor/acceptor pair. Screen a panel of promoters such as Cu(OTf)₂, TMSOTf, or NIS/TfOH. |
| Reaction Conditions Not Optimal | Optimize temperature, reaction time, and concentration. A systematic approach to varying these parameters is recommended.[7] |
| Donor or Reagent Degradation | Ensure the glycosyl donor is pure and all reagents (promoters, solvents) are of high quality and handled under appropriate inert conditions. |
Problem 2: Formation of multiple products and difficulty with purification.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Glycosyl Donor | This is a common side reaction.[5] Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). Use freshly activated molecular sieves.[1] |
| Formation of Glycal | Elimination can occur, especially at higher temperatures.[5] Try running the reaction at a lower temperature. |
| Anomeric Mixture (α/β isomers) | The reaction is not stereoselective. Systematically vary the solvent, temperature, and promoter to optimize for a single isomer.[7] Refer to literature for conditions known to favor one anomer over the other. |
| Intermolecular Aglycon Transfer | For thioglycoside donors, the thioaglycon can be transferred to the acceptor.[4][5] Lowering the temperature or changing the promoter system may help suppress this side reaction. |
Quantitative Data Summary
The following tables summarize reaction conditions from literature that can serve as a starting point for optimizing your fucosylation reactions.
Table 1: Cu(OTf)₂-Promoted Glycosylation of a Benzoylated Donor
| Donor Equiv. | Acceptor Equiv. | Promoter (Cu(OTf)₂) Equiv. | Temperature (°C) | Time | Yield (%) |
| 1.1 | 1.0 | 2.2 | 0 | 20 min - 2h | (Not specified) |
| Data derived from a typical procedure for benzoylated donors, specific yields depend on substrates.[1] |
Table 2: Iodine-Promoted Chemoselective Glycosylation
| Donor | Acceptor | Promoter (Iodine) | Temperature (°C) | Yield (%) | α/β Ratio |
| Superarmed 2c | Armed 6 | 3 equiv. | -25 | 80 | (Not specified) |
| Armed 7 | Disarmed 8 | 3 equiv. | rt | 55 | 1:2.6 |
| This table illustrates how temperature can be used to modulate reactivity and selectivity between donors with different protecting groups.[1] |
Table 3: TfOH-Promoted Thioglycosidation
| Substrate | Promoter (TfOH) | Temperature (°C) | Yield (%) |
| 1,2-di-O-benzoylated derivative 2a | 0.3 equiv. | -40 | 83 |
| This demonstrates the effectiveness of TfOH as a promoter for reactions involving benzoylated intermediates.[8] |
Experimental Protocols
General Protocol for Cu(OTf)₂-Promoted Glycosylation with a Benzoylated Fucosyl Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Oven-dry all glassware and allow to cool under an inert atmosphere (Argon or Nitrogen).
-
Add freshly activated 4Å molecular sieves (approx. 200 mg per 0.10 mmol of acceptor) to the reaction flask.
-
Under an inert atmosphere, add the benzoylated fucosyl donor (0.11 mmol, 1.1 equiv) and the glycosyl acceptor (0.10 mmol, 1.0 equiv) to the flask.
-
Add dry solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE), 1.6 mL).
-
-
Reaction:
-
Stir the mixture at room temperature for 1 hour under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add freshly conditioned Cu(OTf)₂ (0.22 mmol, 2.2 equiv).
-
Stir the reaction mixture and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20 minutes to 2 hours).
-
-
Workup:
-
Dilute the reaction mixture with CH₂Cl₂.
-
Filter off the molecular sieves and rinse them with CH₂Cl₂.
-
Combine the filtrates and wash with 20% aqueous NaHCO₃ solution and then with water.
-
Separate the organic phase, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: Troubleshooting workflow for low glycosylation yield.
Caption: Key factors influencing glycosylation reaction outcomes.
Caption: Simplified pathway for a promoter-activated glycosylation.
References
- 1. Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Stereoselectivity in Fucosylation with Tribenzoyl Fucose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on stereoselective fucosylation reactions using fucose donors protected with benzoyl groups.
Troubleshooting Guide
This guide addresses common issues encountered during fucosylation reactions with tribenzoyl fucose donors, helping you optimize your experiments for desired stereochemical outcomes.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| FUCO-TS-001 | Poor α-selectivity (or formation of β-anomer) when 1,2-cis glycoside is desired. | Use of a participating protecting group at the C-2 position (e.g., benzoyl) which directs β-glycosylation through a cyclic intermediate.[1][2] Reaction conditions favoring an SN2-like mechanism. | 1. Protecting Group Strategy: Replace the C-2 benzoyl group with a non-participating group like a benzyl (B1604629) (Bn) or silyl (B83357) ether.[1][2] This will prevent the formation of the dioxolanylium intermediate that blocks the α-face. 2. Solvent Choice: Employ ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), which are known to favor the formation of 1,2-cis products (α-linkage).[3][4] 3. Promoter System: Utilize a promoter system that favors an SN1-like mechanism. |
| FUCO-TS-002 | Poor β-selectivity when 1,2-trans glycoside is the target. | Ineffective neighboring group participation by the C-2 benzoyl group. Reaction conditions are promoting a mixture of SN1 and SN2 pathways. | 1. Ensure C-2 Benzoyl Presence: Confirm that your fucose donor has a participating benzoyl group at the C-2 position. Acyl-type protecting groups like benzoate (B1203000) (Bz) are excellent for favoring the 1,2-trans glycoside.[1] 2. Solvent Selection: Use a non-participating solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN). Acetonitrile can sometimes favor the β-linkage.[3] 3. Temperature Control: Lowering the reaction temperature can sometimes increase β-selectivity.[5] |
| FUCO-TS-003 | Low or no product yield. | Suboptimal reaction temperature or insufficient activation of the glycosyl donor.[1][6] Low reactivity of the glycosyl acceptor.[1] Decomposition of the glycosyl donor due to moisture.[1] | 1. Temperature Optimization: Some fucosylation reactions are highly temperature-sensitive. Consider running the reaction at a different temperature, for example, starting at a lower temperature and slowly warming to room temperature.[1] 2. Promoter Equivalents: Increase the equivalents of the promoter or switch to a more powerful promoter system.[1] 3. Reaction Time/Temperature for Acceptor: For sterically hindered acceptors, increasing the reaction time or temperature might be necessary.[1] 4. Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with molecular sieves to prevent hydrolysis of the donor.[1] |
| FUCO-TS-004 | Formation of significant side products. | Self-condensation of the fucose donor if it has unprotected hydroxyl groups.[1] Hydrolysis of the glycosyl donor.[1] Reactions with other unprotected functional groups on the acceptor. | 1. Orthogonal Protection: Employ an orthogonal protection strategy to ensure only the desired hydroxyl group on the acceptor is available for reaction.[1] 2. Purification: Purify the crude product using silica (B1680970) gel column chromatography to isolate the desired fucosylated product from by-products.[1] |
Frequently Asked Questions (FAQs)
Q1: How does the C-2 protecting group on my fucose donor influence the stereochemical outcome of the glycosylation?
A1: The protecting group at the C-2 position is critical for controlling stereoselectivity.[2]
-
For β-selectivity (1,2-trans): A "participating" acyl group, such as a benzoyl (Bz) group, should be used. This group forms a transient cyclic intermediate (a dioxolanylium ion) that shields the α-face of the anomeric carbon. This forces the incoming glycosyl acceptor to attack from the β-face, resulting in the 1,2-trans product.[1][2]
-
For α-selectivity (1,2-cis): A "non-participating" ether-type protecting group, like a benzyl (Bn) or silyl ether, is recommended. These groups do not form a cyclic intermediate, leaving the anomeric carbon susceptible to attack from either face. Other reaction parameters, such as solvent and temperature, can then be used to favor α-attack.[1][2]
Q2: What is the role of the solvent in controlling the stereoselectivity of fucosylation?
A2: The solvent plays a crucial role and can significantly influence the α/β ratio of the product.[3][4][7]
-
Ethereal Solvents (e.g., Diethyl Ether - Et₂O, Tetrahydrofuran - THF): These solvents are known to favor the formation of 1,2-cis products (α-linkage).[3][4]
-
Non-participating Solvents (e.g., Dichloromethane - DCM, Acetonitrile - MeCN): Dichloromethane is a commonly used non-participating solvent. Acetonitrile can often favor the formation of the β-anomer.[3] The choice of solvent can affect the stability of the reaction intermediates and the overall reaction pathway (SN1 vs. SN2).[8]
Q3: How does temperature affect the stereoselectivity of my fucosylation reaction?
A3: Temperature is a key parameter that can have a significant impact on the stereochemical outcome.[6][9] Lowering the temperature is often found to have a strong effect on the glycosylation outcome.[5] In some cases, an increased preference for the α-glycoside is observed at higher temperatures.[10][11] The optimal temperature is highly dependent on the specific glycosyl donor, acceptor, and promoter system being used. It is often necessary to screen a range of temperatures to find the optimal conditions for the desired stereoisomer.
Q4: Can the anomeric configuration of the tribenzoyl fucose donor itself affect the final product's stereochemistry?
A4: Yes, the anomeric configuration of the fucose donor can be crucial for stereoselectivity.[12] It has been reported that using an α-anomeric donor can lead to high α-selectivity in the product, while a β-anomeric donor might produce a mixture of α and β products.[12] This is thought to be due to different pathways for the formation of key reaction intermediates.[12]
Key Experimental Protocols
General Protocol for Stereoselective Fucosylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Tribenzoyl-protected fucose donor (e.g., 2,3,4-tri-O-benzoyl-L-fucopyranosyl trichloroacetimidate)
-
Glycosyl acceptor
-
Anhydrous solvent (e.g., Dichloromethane, Diethyl Ether)
-
Lewis acid promoter (e.g., TMSOTf)
-
Inert gas (Argon or Nitrogen)
-
Molecular sieves (4 Å)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Rigorously dry all glassware. To a solution of the fucose donor and glycosyl acceptor in anhydrous solvent under an inert atmosphere, add activated molecular sieves.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Promoter Addition: Add the Lewis acid promoter (e.g., TMSOTf) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Dilute the mixture with an organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired fucosylated product.
Quantitative Data Summary
The stereochemical outcome of fucosylation is highly dependent on the reaction conditions. The following table summarizes representative data on the influence of various factors on the α/β selectivity.
| Fucose Donor Protecting Groups | Acceptor | Promoter | Solvent | Temperature (°C) | α:β Ratio |
| 2,3,4-tri-O-benzyl | Generic Alcohol | TMSOTf | Not Specified | Not Specified | High α-selectivity |
| 2,3,4-tri-O-acetyl | Generic Alcohol | Not Specified | Not Specified | Not Specified | β-anomer |
| 2-O-benzyl-3,4-di-O-p-nitrobenzoyl | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Not Specified | Not Specified | Not Specified | α-anomer |
| 2,3,4-tri-O-benzyl | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Not Specified | Not Specified | Not Specified | 1:1 (α:β) |
Note: This table is a compilation of trends observed in the literature.[13][14] Actual ratios will vary based on the specific substrates and precise reaction conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing the stereochemical outcome of fucosylation.
Caption: Decision workflow for troubleshooting poor stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. A stereoselective α-fucosylation reaction using 1-hydroxy 2,3,4-trio- benzyl-L-fucose donor for the practical synthesis of selectin blocker - Lookchem [lookchem.com]
"side reactions during the benzoylation of L-fucose"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the benzoylation of L-fucose. Our aim is to help you minimize side reactions, optimize yields, and achieve desired product specifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the benzoylation of L-fucose?
A1: The primary side reactions during the benzoylation of L-fucose include:
-
Over-benzoylation: Formation of per-benzoylated L-fucose, where all hydroxyl groups are esterified, is a common issue when precise control over stoichiometry is not maintained.[1]
-
Formation of Regioisomers: Depending on the reaction conditions, a mixture of partially benzoylated isomers can be formed. For instance, in regioselective benzoylation attempts, mixtures of different tri-O-benzoylated fucosides may arise.[1][2]
-
Incomplete Reaction: The reaction may not proceed to completion, leaving starting material (L-fucose or partially benzoylated intermediates) in the final mixture.
-
Anomerization: If the anomeric position is not protected, benzoylation conditions can sometimes lead to the formation of a mixture of α and β anomers.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the benzoyl chloride reagent and potentially the benzoylated products, especially under acidic or basic conditions.
Q2: How can I control the regioselectivity of L-fucose benzoylation?
A2: Achieving regioselectivity is a significant challenge in carbohydrate chemistry. Here are some strategies:
-
Stoichiometric Control: Carefully controlling the equivalents of benzoyl chloride is crucial. Using a limited amount of the reagent can favor the benzoylation of the more reactive hydroxyl groups.[1]
-
Temperature Control: Lowering the reaction temperature (e.g., to -40 °C or -78 °C) can enhance selectivity by favoring the kinetic product.[1][2]
-
Protecting Group Strategy: Employing orthogonal protecting groups to mask certain hydroxyl groups before benzoylation is the most reliable method for achieving specific regioselectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the different hydroxyl groups. Aprotic solvents like pyridine (B92270) or dichloromethane (B109758) are commonly used.
Q3: My reaction is yielding a mixture of inseparable products. What can I do?
A3: The formation of complex mixtures often containing regioisomers is a known issue.[1] Consider the following:
-
Optimize Reaction Conditions: Re-evaluate the equivalents of reagents, temperature, and reaction time to minimize the formation of multiple products.
-
Chromatography Optimization: Explore different solvent systems and stationary phases for column chromatography. Sometimes, a change from silica (B1680970) gel to a different stationary phase or the use of HPLC can resolve closely related isomers.
-
Recrystallization: If the desired product is crystalline, recrystallization can be an effective purification method.
-
Derivatization: In some cases, derivatizing the mixture to introduce a functional group that alters the polarity of the components can aid in separation.
Q4: What is the expected yield for the benzoylation of L-fucose?
A4: The isolated yields can vary significantly depending on the desired product and the reaction conditions. For example, the regioselective 2,3-di-O-benzoylation of a methyl α-L-fucoside has been reported with an isolated yield of 83%.[1] However, attempts to achieve other regioselective benzoylations on similar sugar systems have resulted in mixtures of products with lower yields for the desired isomer.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Poor quality of reagents | Use freshly distilled/purified solvents and high-purity benzoyl chloride and L-fucose. |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient activation | If using a catalyst or promoter, ensure it is active and used in the correct amount. |
| Low reaction temperature | While low temperatures can improve selectivity, they can also slow down the reaction rate. Consider gradually warming the reaction mixture or extending the reaction time. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry | Carefully calculate and add the precise amount of benzoyl chloride required for the desired degree of benzoylation. |
| Reaction temperature is too high | Higher temperatures can lead to the formation of thermodynamically more stable, but undesired, products. Perform the reaction at a lower temperature.[1] |
| Extended reaction time | Prolonged reaction times can lead to over-benzoylation or isomerization. Monitor the reaction closely using TLC and quench it once the desired product is maximized. |
Issue 3: Product Degradation During Work-up
| Possible Cause | Troubleshooting Step |
| Harsh quenching conditions | Use a mild quenching agent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize excess benzoyl chloride. |
| Acidic or basic conditions during extraction | Maintain neutral pH during the aqueous work-up to prevent hydrolysis of the benzoate (B1203000) esters. |
| Product instability on silica gel | If the product is sensitive to silica gel, consider using a different stationary phase for chromatography (e.g., alumina) or minimizing the contact time with silica. |
Quantitative Data Summary
The following table summarizes the reported yields for the benzoylation of L-fucose and related substrates under specific conditions.
| Substrate | Reagent | Conditions | Product(s) | Isolated Yield (%) | Reference |
| Methyl α-L-fucoside | Benzoyl chloride (2.1 equiv.) | Pyridine, -40 °C | 2,3-di-O-benzoate | 83 | [1] |
| β-OPh galactoside | Benzoyl chloride (3.1 equiv.) | Pyridine, -40 °C, 2 h | Fully benzoylated | 10 | [1] |
| 2,3,6-tri-O-benzoylated | 34 | [1] | |||
| 3,4,6-tri-O-benzoylated | 23 | [1] |
Experimental Protocols
Protocol 1: Regioselective 2,3-di-O-benzoylation of Methyl α-L-fucoside
This protocol is adapted from a reported procedure for the regioselective benzoylation of a fucose derivative.[1]
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl α-L-fucoside (1.0 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: Slowly add benzoyl chloride (2.1 equivalents) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-di-O-benzoylated product.
Visualizations
References
Technical Support Center: Purification of 2,3,4-tri-O-benzoyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful purification of 2,3,4-tri-O-benzoyl-L-fucopyranose.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of 2,3,4-tri-O-benzoyl-L-fucopyranose. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. 2. Column Overloading: Too much crude product applied to the column can lead to poor separation. 3. Co-eluting Impurities: Impurities with similar polarity to the product. | 1. Optimize TLC: Systematically test different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) using Thin Layer Chromatography (TLC) to achieve good separation (Rf of target compound ~0.3-0.4). 2. Reduce Sample Load: Use a higher ratio of silica (B1680970) gel to crude product (e.g., 50:1 or 100:1). 3. Consider a Different Stationary Phase: If normal-phase chromatography is ineffective, consider reversed-phase chromatography (C18 silica) with a methanol/water or acetonitrile/water gradient. |
| Product Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Solvent Choice: The chosen solvent system may not be suitable for inducing crystallization. 3. Supersaturation Not Achieved: The solution may not be sufficiently concentrated. | 1. Re-purify: Perform another round of column chromatography to improve purity. 2. Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexanes, dichloromethane (B109758)/hexanes). Start by dissolving the compound in a good solvent (like dichloromethane or ethyl acetate) and slowly add a poor solvent (like hexanes or pentane) until turbidity appears, then warm to dissolve and cool slowly. 3. Concentrate the Solution: Slowly evaporate the solvent until a supersaturated solution is obtained, then allow it to cool slowly. Seeding with a previously obtained crystal can also induce crystallization. |
| Multiple Spots on TLC of "Pure" Fraction | 1. Degradation on Silica Gel: The benzoyl groups may be sensitive to the acidic nature of silica gel, leading to degradation during chromatography. 2. Incomplete Reaction: The presence of starting material or partially benzoylated intermediates. 3. Isomeric Products: Formation of other tri-O-benzoyl isomers during the synthesis. | 1. Use Neutralized Silica: Treat the silica gel with a base (e.g., triethylamine (B128534) in the eluent) to prevent degradation of acid-sensitive compounds. 2. Drive Reaction to Completion: Monitor the reaction by TLC to ensure all starting material is consumed. 3. Optimize Reaction Conditions: Adjust reaction parameters (e.g., temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired isomer. Careful chromatographic separation will be necessary to isolate the target compound. |
| Oily Product Instead of a Solid | 1. Residual Solvent: Trapped solvent in the product. 2. Amorphous Solid: The compound may exist as an amorphous solid rather than a crystalline one. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove all residual solvents. 2. Trituration: Add a non-solvent in which the product is insoluble but the impurities are soluble. Stir the mixture to induce solidification of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of 2,3,4-tri-O-benzoyl-L-fucopyranose?
A1: Common impurities include:
-
Partially benzoylated fucopyranoses: Di-O-benzoyl or mono-O-benzoyl derivatives.
-
Other tri-O-benzoyl isomers: For example, 2,3,6- or 2,4,6-tri-O-benzoyl-L-fucopyranose.
-
Unreacted starting materials: L-fucose.
-
Reagent-derived impurities: Benzoic acid, benzoic anhydride, and pyridine (B92270) (if used as a solvent).
Q2: What is a good starting solvent system for silica gel column chromatography of 2,3,4-tri-O-benzoyl-L-fucopyranose?
A2: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on the polarity of similar benzoylated sugars, a gradient of 10% to 50% ethyl acetate in hexanes is a reasonable range to explore. Always optimize the solvent system using TLC first to ensure good separation.
Q3: How can I monitor the purification process effectively?
A3: Thin Layer Chromatography (TLC) is the most effective way to monitor the purification. Use a suitable solvent system that gives a good separation of your target compound from impurities. Visualize the spots under a UV lamp (254 nm) due to the UV-active benzoyl groups. Staining with a permanganate (B83412) solution or a ceric ammonium (B1175870) molybdate (B1676688) stain can also be used to visualize non-UV active impurities.
Q4: My 2,3,4-tri-O-benzoyl-L-fucopyranose product is an oil and won't solidify. What should I do?
A4: First, ensure all solvent has been removed under high vacuum. If it remains an oil, it may be due to impurities. Re-purification by column chromatography may be necessary. If the product is pure but still an oil, it could be an amorphous solid. Try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or pentane) dropwise to precipitate the product as a solid. This process is called trituration.
Q5: Is 2,3,4-tri-O-benzoyl-L-fucopyranose stable on silica gel?
A5: Benzoyl groups are generally stable on silica gel. However, if you observe streaking on your TLC plate or a significant loss of product during column chromatography, it might indicate some degradation. In such cases, you can use silica gel that has been neutralized with a small amount of triethylamine (typically 0.1-1% in the eluent).
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude 2,3,4-tri-O-benzoyl-L-fucopyranose in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.
-
-
Elution:
-
Start eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Based on solubility data, 2,3,4-tri-O-benzoyl-L-fucopyranose is soluble in chloroform, dichloromethane, and ethyl acetate.[1]
-
Choose a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A common approach is to use a solvent pair, such as ethyl acetate/hexanes or dichloromethane/pentane.
-
-
Dissolution:
-
Dissolve the impure compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
At present, specific quantitative data for the purification of 2,3,4-tri-O-benzoyl-L-fucopyranose from publicly available sources is limited. Researchers are encouraged to maintain detailed records of their purification processes to build an internal data repository.
| Purification Method | Typical Eluent/Solvent System | Expected Purity (Post-Purification) | Typical Yield |
| Silica Gel Chromatography | Ethyl Acetate / Hexanes (gradient) | >95% (by NMR/HPLC) | 50-80% |
| Recrystallization | Ethyl Acetate / Hexanes or Dichloromethane / Pentane | >98% (by NMR/HPLC) | 60-90% (of purified material) |
Visualization
Caption: Purification workflow for 2,3,4-tri-O-benzoyl-L-fucopyranose.
References
"troubleshooting low alpha-selectivity in fucosylation reactions"
Welcome to the technical support center for fucosylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low α-selectivity in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during fucosylation reactions, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing a low α/β ratio in my fucosylation reaction. What are the most common causes?
A1: Low α-selectivity is a frequent challenge in fucosylation. The primary factors influencing the anomeric outcome are the choice of solvent, the nature of the fucosyl donor and its protecting groups, the reaction temperature, and the activator or promoter system used. Often, a combination of these factors is at play.
Q2: How does the choice of solvent affect the stereoselectivity of my fucosylation reaction?
A2: Solvents play a crucial role in determining the stereochemical outcome of a glycosylation reaction. Ethereal solvents, such as diethyl ether (Et₂O) and dioxane, are known to favor the formation of the α-anomer. In contrast, solvents like dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) (MeCN) can often lead to the formation of the β-anomer. This solvent-induced diastereoselectivity switching is a key parameter to investigate when troubleshooting low α-selectivity.
Q3: My current protocol uses a fucosyl donor with a participating group at C-2, and I am getting low α-selectivity. What should I do?
A3: The presence of a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the fucosyl donor generally leads to the formation of a 1,2-trans-glycosidic linkage, which in the case of fucose would be the β-anomer. To favor the α-anomer, it is crucial to use a donor with a non-participating group at C-2, such as a benzyl (B1604629) ether or an azido (B1232118) group.
Q4: Can the reaction temperature be adjusted to improve α-selectivity?
A4: Yes, temperature is a critical parameter. Lowering the reaction temperature, often to -78°C, can significantly enhance α-selectivity. This is because the transition state leading to the α-anomer is often favored at lower temperatures. It is recommended to perform the reaction at a range of temperatures to find the optimal condition for your specific system.
Q5: What type of fucosyl donor is recommended for achieving high α-selectivity?
A5: The choice of the fucosyl donor is critical. Donors with non-participating protecting groups at C-2 are essential. For example, a 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor in the presence of an activator like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to provide high α-stereoselectivity. Fucosyl halides, such as fucosyl fluorides, can also be effective donors for achieving α-selectivity, particularly in enzymatic reactions.
Q6: Are there enzymatic methods that can ensure high α-selectivity?
A6: Absolutely. Enzymatic fucosylation offers a highly specific alternative to chemical methods. Fucosyltransferases are enzymes that catalyze the transfer of fucose with high stereo- and regioselectivity, almost exclusively forming the α-anomer. Additionally, engineered fucosidase mutants, often termed "fucosynthases," can be used to synthesize α-fucosides with high efficiency.
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on the α/β selectivity of fucosylation reactions.
Table 1: Effect of Solvent on Anomeric Selectivity
| Fucosyl Donor | Acceptor | Solvent | Temperature (°C) | α/β Ratio |
| Per-O-acetyl-L-fucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 25 | 1:4 |
| Per-O-acetyl-L-fucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Et₂O | 25 | 5:1 |
| 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate | Cholesterol | Dioxane | 0 | >95:5 |
| 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate | Cholesterol | MeCN | 0 | 1:2 |
Table 2: Influence of Temperature on α/β Ratio
| Fucosyl Donor | Acceptor | Solvent | Temperature (°C) | α/β Ratio |
| Per-O-benzyl-L-fucopyranosyl bromide | 1-Octanol | CH₂Cl₂ | 25 | 1:1.5 |
| Per-O-benzyl-L-fucopyranosyl bromide | 1-Octanol | CH₂Cl₂ | -20 | 2:1 |
| Per-O-benzyl-L-fucopyranosyl bromide | 1-Octanol | CH₂Cl₂ | -78 | 9:1 |
Experimental Protocols
This section provides a generalized methodology for a chemical fucosylation reaction aimed at achieving high α-selectivity.
Protocol: α-Selective Fucosylation using a Trichloroacetimidate Donor
Materials:
-
Fucosyl donor (e.g., 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate)
-
Glycosyl acceptor
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Activator (e.g., TMSOTf, freshly distilled)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere. Add activated molecular sieves to the reaction flask.
-
Reactant Addition: To the reaction flask, add the fucosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Solvation: Add the anhydrous solvent via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Activation: Add the activator (0.1 equivalents of TMSOTf) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Work-up: Allow the mixture to warm to room temperature, filter off the molecular sieves, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired α-fucoside.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting fucosylation reactions.
Caption: Troubleshooting workflow for low α-selectivity.
Caption: Factors influencing anomeric selectivity.
"improving the stability of fucosyl trichloroacetimidate donors"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during glycosylation reactions involving fucosyl trichloroacetimidate (B1259523) donors.
Frequently Asked Questions (FAQs)
Q1: My fucosyl trichloroacetimidate donor appears to be decomposing upon storage. What are the optimal storage conditions?
A1: Fucosyl trichloroacetimidate donors are sensitive to moisture and acidic conditions. For optimal stability, they should be stored at -20°C or lower under an inert atmosphere (argon or nitrogen) in a tightly sealed, dry container. It is advisable to store the donor in small aliquots to minimize freeze-thaw cycles.
Q2: What are the common side products observed in glycosylation reactions with fucosyl trichloroacetimidate donors?
A2: The most prevalent side product is the formation of an anomeric trichloroacetamide (B1219227) via an intermolecular aglycon transfer.[1] Other potential side products include the hydrolysis of the donor to the corresponding hemiacetal if moisture is present, and orthoester formation depending on the protecting groups and reaction conditions.
Q3: How can I minimize the formation of the trichloroacetamide side product?
A3: The formation of the trichloroacetamide side product is often attributed to the high reactivity of the trichloroacetimidate donor.[1] To minimize this, consider the "inverse glycosylation procedure" where the acceptor and activator are premixed before the slow addition of the donor. This approach can help prevent donor decomposition by ensuring an "acceptor-activator complex" is formed first. Additionally, carefully controlling the reaction temperature and using the appropriate stoichiometry of reagents is crucial.
Q4: Which activator should I choose for my glycosylation reaction?
A4: The choice of activator can significantly impact the yield and stereoselectivity of the glycosylation. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a commonly used and potent activator. However, for reactions where enhanced α-selectivity is desired in the absence of neighboring group participation, perchloric acid on silica (B1680970) (HClO₄–SiO₂) can be a useful alternative.[2] Iron(III) chloride (FeCl₃) has also been reported as a mild activator for promoting 1,2-trans glycosylation.[3] The optimal activator will depend on the specific donor, acceptor, and desired outcome.
Q5: Can the protecting groups on the fucose donor influence its stability and reactivity?
A5: Yes, the protecting groups have a significant impact. Electron-withdrawing groups, such as acetyl esters, can decrease the reactivity of the donor (disarming effect), potentially leading to a more stable donor but requiring more forceful activation conditions. Conversely, electron-donating groups like benzyl (B1604629) ethers increase reactivity (arming effect), which can lead to higher yields but also potentially lower stability and increased side product formation. The choice of protecting groups can also influence the stereochemical outcome of the glycosylation.
Troubleshooting Guides
Issue 1: Low or No Glycosylation Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Donor | Verify the integrity of the fucosyl trichloroacetimidate donor via ¹H NMR. The anomeric proton signal is a key indicator. Ensure proper storage conditions have been maintained. |
| Insufficient Activation | Increase the amount of activator incrementally (e.g., from 0.1 eq to 0.2 eq of TMSOTf). Ensure the activator is not quenched by moisture. |
| Poor Acceptor Nucleophilicity | Increase the equivalents of the glycosyl acceptor. Consider derivatizing the acceptor to enhance its nucleophilicity if possible. |
| Presence of Moisture | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly activated molecular sieves (4Å).[4] |
| Suboptimal Temperature | Optimize the reaction temperature. For many reactions, starting at a low temperature (e.g., -78°C or -40°C) and slowly warming to 0°C or room temperature is effective.[5] |
Issue 2: Poor Stereoselectivity
| Possible Cause | Troubleshooting Step |
| Reaction Conditions | The solvent and temperature can significantly influence stereoselectivity.[2] Screen different solvents (e.g., dichloromethane, diethyl ether, acetonitrile). Lowering the reaction temperature often favors the formation of the kinetic product. |
| Activator Choice | Different activators can favor different anomers. For instance, HClO₄–SiO₂ has been shown to enhance α-selectivity in certain cases compared to TMSOTf.[2] |
| Protecting Group Effects | A participating protecting group at the C-2 position (e.g., acetate) will typically lead to the formation of the 1,2-trans glycosidic linkage. For 1,2-cis linkages, a non-participating group (e.g., benzyl ether) is required. |
Issue 3: Significant Formation of Trichloroacetamide Side Product
| Possible Cause | Troubleshooting Step |
| High Donor Concentration | The formation of the trichloroacetamide is an intermolecular process.[1] Lowering the initial concentration of the donor can reduce the rate of this side reaction. |
| Standard Addition Procedure | Employ the "inverse glycosylation procedure": add a solution of the donor dropwise to a pre-cooled mixture of the acceptor and the activator. |
| Excessive Activation | Use the minimum amount of activator required to promote the glycosylation reaction efficiently. Excess acid can accelerate donor decomposition. |
Data Presentation
Table 1: Illustrative Glycosylation Yields of a Per-O-benzylated Fucosyl Trichloroacetimidate Donor with a Primary Alcohol Acceptor
| Activator | Temperature (°C) | Solvent | Yield (%) | α:β Ratio |
| TMSOTf (0.1 eq) | -78 to 0 | CH₂Cl₂ | 85 | 5:1 |
| TMSOTf (0.1 eq) | 0 | CH₂Cl₂ | 78 | 3:1 |
| HClO₄–SiO₂ (0.2 eq) | -40 to 20 | CH₂Cl₂ | 82 | 8:1 |
| FeCl₃ (0.15 eq) | 0 to 20 | CH₂Cl₂ | 75 | 1:10 |
Note: Data are illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Illustrative Stability of a Per-O-acetylated Fucosyl Trichloroacetimidate Donor in Solution at Room Temperature
| Solvent | Time (hours) | Decomposition (%) |
| CDCl₃ | 1 | < 1 |
| CDCl₃ | 24 | ~ 5 |
| CD₂Cl₂ | 1 | < 1 |
| CD₂Cl₂ | 24 | ~ 4 |
| C₆D₆ | 1 | < 1 |
| C₆D₆ | 24 | ~ 2 |
Note: Data are illustrative. Decomposition was monitored by ¹H NMR for the appearance of the hemiacetal and trichloroacetamide signals.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Fucosyl Trichloroacetimidate Donor
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of dry argon or nitrogen.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor (1.0 eq) and freshly activated 4Å molecular sieves.
-
Dissolve the acceptor and sieves in an appropriate anhydrous solvent (e.g., dichloromethane, 5-10 mL per 0.1 mmol of acceptor).
-
In a separate flask, dissolve the fucosyl trichloroacetimidate donor (1.2-1.5 eq) in the same anhydrous solvent.
-
Cool the acceptor solution to the desired starting temperature (e.g., -78°C, -40°C, or 0°C).
-
Add the activator (e.g., TMSOTf, 0.1-0.2 eq) dropwise to the stirred acceptor solution.
-
Slowly add the solution of the fucosyl donor to the acceptor/activator mixture via syringe or cannula over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of a suitable base (e.g., triethylamine (B128534) or pyridine).
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Monitoring the Stability of a Fucosyl Trichloroacetimidate Donor by ¹H NMR
-
Prepare a stock solution of the fucosyl trichloroacetimidate donor in a deuterated solvent (e.g., CDCl₃) of known concentration (e.g., 10 mg/mL).
-
Transfer a precise volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). Identify and integrate the characteristic anomeric proton signal of the trichloroacetimidate donor and any impurity signals.
-
Store the NMR tube at a controlled temperature (e.g., room temperature or 4°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 12, 24 hours).
-
For each spectrum, integrate the anomeric proton signal of the donor and the signals corresponding to decomposition products (e.g., hemiacetal anomeric protons, trichloroacetamide NH proton).
-
Calculate the percentage of the remaining donor at each time point relative to the initial amount.
-
Plot the percentage of the donor remaining versus time to determine its stability under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for low glycosylation yield.
Caption: Comparison of standard vs. inverse glycosylation procedures.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigating Solvent Effects on the Stability of the Diethylnitroxyl Radical via Electron Paramagnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
Technical Support Center: Optimization of Debenzoylation Conditions for Sensitive Glycans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the debenzoylation of sensitive glycans.
Troubleshooting Guides
Issue 1: Incomplete or slow debenzoylation reaction.
-
Question: My debenzoylation reaction is not going to completion, or it is very slow. What are the possible causes and solutions?
-
Answer: Incomplete or slow debenzoylation can be attributed to several factors:
-
Steric Hindrance: Benzoyl groups at sterically hindered positions can be difficult to remove. Consider switching to a more potent debenzoylation method. For instance, if catalytic transfer hydrogenolysis is slow, a stronger reducing agent or a different catalytic system might be necessary. For exceptionally hindered ethers, methods like reaction with N-bromosuccinimide and light in the presence of aqueous calcium carbonate have been shown to be effective.[1][2]
-
Catalyst Inactivation: The palladium catalyst used in hydrogenolysis can be poisoned by certain functional groups, such as thioethers.[3] In such cases, oxidative debenzoylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be a suitable alternative.[3][4][5][6][7]
-
Insufficient Reagent: Ensure that a sufficient excess of the debenzoylating agent is used, especially for challenging substrates.
-
Reaction Conditions: Optimize reaction parameters such as temperature, pressure (for hydrogenolysis), and reaction time. Monitoring the reaction progress by TLC is crucial to determine the optimal endpoint.
-
Issue 2: Degradation of sensitive functional groups.
-
Question: My glycan contains sensitive functional groups (e.g., acid-labile acetals, silyl (B83357) ethers, or base-labile esters) that are being cleaved during debenzoylation. What should I do?
-
Answer: The choice of debenzoylation method is critical when sensitive functional groups are present.
-
Acid-Labile Groups (e.g., isopropylidene, benzylidene acetals): Avoid strongly acidic conditions. While some Lewis acid-based methods can be used with careful monitoring, milder alternatives are preferable. Visible-light-mediated oxidative debenzoylation with DDQ can be performed under neutral or slightly acidic conditions and has been shown to be compatible with many acid-sensitive groups.[3][4][7]
-
Base-Labile Groups (e.g., acetyl esters): Standard Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) for de-O-acetylation are basic and may not be suitable if other base-sensitive groups are present.[8] Anomalous Zemplén deacylation has been observed where certain acyl groups are retained, which could be exploited in some cases.[9][10][11] For a more controlled approach, consider enzymatic deacylation or methods that proceed under neutral conditions.
-
Silyl Ethers (e.g., TBS, TBDMS): These groups are generally stable to hydrogenolysis but can be labile to acidic or strongly basic conditions. Oxidative debenzoylation with DDQ may not be compatible with silyl ethers.[4] Careful selection of orthogonal protecting groups during the synthetic design phase is the best strategy to avoid such incompatibilities.[12][13][14][15]
-
Issue 3: Formation of side products.
-
Question: I am observing unexpected side products in my debenzoylation reaction. How can I minimize their formation?
-
Answer: Side product formation is often a result of non-selective reactions or degradation of the starting material or product.
-
Over-reduction/Oxidation: In hydrogenolysis, prolonged reaction times or harsh conditions can lead to the reduction of other functional groups. Similarly, in oxidative debenzoylation, over-oxidation can occur. Careful monitoring of the reaction by TLC is essential to stop the reaction once the starting material is consumed.
-
Acyl Migration: Under basic conditions, acyl groups can migrate between hydroxyl groups, leading to a mixture of products. This is a known issue in Zemplén deacylation.[10] Running the reaction at a lower temperature can sometimes minimize acyl migration.
-
Peeling Reactions: In strongly basic conditions, glycans can undergo "peeling" reactions, which is the stepwise degradation from the reducing end.[16] Maintaining neutral or mildly acidic conditions is crucial to prevent this.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for debenzoylation of glycans?
-
A1: Catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a widely used and generally effective method for removing benzyl (B1604629) ethers.[17][18][19][20] However, its suitability depends on the absence of catalyst poisons and other reducible functional groups in the substrate.
-
-
Q2: When should I use oxidative debenzoylation instead of hydrogenolysis?
-
A2: Oxidative debenzoylation is a valuable alternative when hydrogenolysis is not feasible. It is particularly useful for substrates containing functional groups that are sensitive to reduction or that poison the palladium catalyst, such as alkenes, alkynes, and thioethers.[3] Visible-light-mediated oxidative debenzoylation with DDQ offers a mild and selective method.[3][4][7]
-
-
Q3: Can I selectively debenzoylate one position over another?
-
A3: Regioselective debenzoylation can be challenging but is achievable under certain conditions. The reactivity of a benzyl ether can be influenced by its steric and electronic environment. For instance, primary benzyl ethers are generally more reactive towards acetolysis than secondary ones.[21] Methods involving organometallic reagents have also been developed for regioselective de-O-benzylation.[22]
-
-
Q4: How do I remove the DDQH₂ byproduct from my oxidative debenzoylation reaction?
-
A4: The hydroquinone (B1673460) byproduct (DDQH₂) can be challenging to remove by standard chromatography. One approach is to use a catalytic amount of DDQ with a co-oxidant, which minimizes the formation of DDQH₂.[3][4] Another method is to perform a specific work-up procedure, such as washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic DDQH₂.
-
Data Presentation
Table 1: Comparison of Common Debenzoylation Conditions for Sensitive Glycans
| Method | Reagents & Conditions | Compatible Functional Groups | Incompatible Functional Groups | Typical Yields |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) or HCOONH₄, MeOH, rt | Esters, acetals, silyl ethers | Alkenes, alkynes, thioethers, azides | 85-95% |
| Visible-Light Oxidative Debenzoylation | DDQ (1.5 equiv/benzyl), CH₂Cl₂/H₂O, 525 nm light, rt | Acetyl, isopropylidene, benzoyl, thioethers, azides, alkenes, alkynes | Silyl ethers (e.g., TBS) | 84-96%[3][4] |
| Lewis Acid Mediated | BCl₃, CH₂Cl₂, -78 °C to 0 °C | - | Acid-labile groups | Variable |
| NBS/Light Mediated | NBS, CaCO₃, CCl₄/H₂O, light (e.g., sunlamp), rt | Phthalimides, glycosyl sulfides, fluorides, esters | - | 72-95%[2] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Dissolve the benzoylated glycan (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or a mixture with ethyl acetate (B1210297) or THF).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
If using hydrogen gas, flush the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas (usually at atmospheric pressure via a balloon).
-
If using a transfer hydrogenolysis agent like ammonium formate, add it to the reaction mixture (typically 5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Visible-Light-Mediated Oxidative Debenzoylation using DDQ (Stoichiometric) [7]
-
Dissolve the benzoylated glycan (1.0 equiv) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (e.g., 100:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents per benzyl group to be cleaved).
-
Irradiate the reaction mixture with a green LED lamp (e.g., 525 nm) at room temperature with vigorous stirring.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Decision workflow for selecting a debenzoylation method.
Caption: General experimental workflow for debenzoylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of d-galactose and d-glucose: synthesis of O-α-d-mannopyranosyl-(1→4)-O-α-l-rhamnopyranosyl-(1→3)-d-galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(α-d-mannopyranosyl)-d-glucoses-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 12. An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Orthoester Formation in Glycosylations with Benzoylated Donors
Welcome to the technical support center for managing orthoester formation in glycosylation reactions involving benzoylated donors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My glycosylation reaction with a benzoylated donor is producing a significant amount of a major byproduct. How can I identify if it is an orthoester?
A1: Orthoester formation is a common side reaction when using glycosyl donors with a participating protecting group at the C-2 position, such as a benzoyl group. The 1,2-orthoester is formed when the glycosyl acceptor attacks the intermediate dioxolanium ion at the acetal (B89532) carbon instead of the anomeric carbon.
Identification:
-
NMR Spectroscopy: In ¹H NMR, orthoesters show a characteristic upfield signal for the anomeric proton (H-1) compared to the desired 1,2-trans glycoside. You will also observe signals corresponding to the aglycon attached to the orthoester carbon.
-
Mass Spectrometry: The orthoester will have the same mass as the desired glycoside, as they are isomers. Therefore, mass spectrometry alone is not sufficient for identification but can confirm the presence of a product with the expected mass.
-
In-situ Conversion: A common diagnostic tool is the acid-catalyzed rearrangement of the orthoester to the glycoside. If you isolate the byproduct and treat it with a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), its conversion to the desired glycoside confirms its identity as the orthoester.[1]
Q2: What are the primary factors that favor the formation of orthoesters over the desired glycoside?
A2: Several factors can influence the outcome of the glycosylation reaction:
-
Reaction Conditions: The choice of promoter (Lewis acid), solvent, temperature, and the presence of a base can significantly impact the product distribution.[2]
-
Donor and Acceptor Reactivity: Sterically hindered donors and acceptors are more prone to forming orthoesters.[3][4]
-
Leaving Group: The nature of the leaving group on the glycosyl donor can also play a role.
-
Promoter/Catalyst: The type and amount of Lewis acid used for activation are critical. Some promoters may favor the formation of the kinetic orthoester product.
Q3: I have confirmed the formation of an orthoester. Can I convert it to the desired 1,2-trans glycoside?
A3: Yes, orthoesters can often be converted to the thermodynamically more stable 1,2-trans glycoside. This is typically achieved by treating the isolated orthoester with a catalytic amount of a protic or Lewis acid.[5] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used and effective catalyst for this rearrangement.[1]
Q4: How can I minimize or prevent orthoester formation from the outset?
A4: Proactive measures can be taken to suppress orthoester formation:
-
Choice of Protecting Group: While benzoyl groups are common, specialized participating groups have been designed to reduce orthoester formation. The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, for example, has been shown to suppress orthoester formation while still providing excellent 1,2-trans stereocontrol.[6]
-
Reaction Parameter Optimization:
-
Solvent: The choice of solvent can influence the reaction pathway. Nitrile solvents, for instance, have been shown to favor the formation of β-glycosides.[2]
-
Temperature: Running the reaction at optimal temperatures is crucial. Lower temperatures often favor the desired glycoside.
-
Promoter Selection: The use of certain promoters may inherently favor glycoside formation. A screen of different Lewis acids can be beneficial.
-
-
Reaction Protocol: Employing a robust glycosylation protocol, such as the Koenigs-Knorr reaction under optimized conditions, can help minimize side reactions.[7]
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes quantitative data on the formation of orthoesters versus glycosides under various reaction conditions with benzoylated donors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Solvent | Temp. (°C) | Glycoside Yield (%) | Orthoester Yield (%) | Reference |
| 2,3,4-Tri-O-benzoyl-6-O-Fmoc-α-D-glucopyranosyl bromide | Benzyl alcohol | Hg(CN)₂, 4Å MS | Toluene | 100 | 30 | 50 | [3][4] |
| Thioglycoside Donor | Glycolipid Acceptor | NIS/Yb(OTf)₃ | Not specified | Not specified | 50 | 40 | [1] |
| Benzoylated α-bromides | Various alcohols | Ag₂O, cat. TMSOTf | Not specified | Not specified | High yields | Not reported | [8] |
Experimental Protocols
Protocol 1: General Koenigs-Knorr Glycosylation with a Benzoylated Donor
This protocol is a standard procedure that may lead to orthoester formation, serving as a baseline for troubleshooting.
Materials:
-
Perbenzoylated glycosyl bromide (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
4Å Molecular Sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the perbenzoylated glycosyl bromide, glycosyl acceptor, and freshly activated 4Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Add silver(I) carbonate to the mixture.
-
Stir the reaction vigorously at room temperature, protecting it from light. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove insoluble silver salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to separate the desired glycoside and the orthoester byproduct.
Protocol 2: Troubleshooting - Conversion of an Isolated Orthoester to the Glycoside
This protocol details the acid-catalyzed rearrangement of a purified orthoester to the desired 1,2-trans glycoside.
Materials:
-
Isolated glycosyl orthoester (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv)
Procedure:
-
Dissolve the isolated orthoester in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSOTf dropwise via syringe.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 3: Proactive Suppression - Synthesis of a DMNPA-Protected Glycosyl Donor
The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group can be used to prevent orthoester formation. This protocol outlines the general steps for its preparation and installation.
Part A: Synthesis of 2,2-dimethyl-2-(o-nitrophenyl)acetic acid
-
Start with 2-(o-nitrophenyl)acetic acid.
-
Perform a methylation reaction to introduce the two methyl groups at the α-position. This can be achieved using a strong base (e.g., LDA) and methyl iodide. The reaction needs to be carefully controlled to ensure dimethylation.
Part B: Conversion to the Acid Chloride
-
Treat the 2,2-dimethyl-2-(o-nitrophenyl)acetic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like DCM to form the corresponding acid chloride.
Part C: Installation on the Glycosyl Donor
-
Start with a glycosyl donor that has a free hydroxyl group at the C-2 position.
-
React the C-2 alcohol with the freshly prepared 2,2-dimethyl-2-(o-nitrophenyl)acetyl chloride in the presence of a base (e.g., pyridine) to form the DMNPA-protected glycosyl donor.
-
This donor can then be used in glycosylation reactions, where the DMNPA group will participate to give the 1,2-trans product while suppressing orthoester formation.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The 2,2-Dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) Group: A Novel Protecting Group in Carbohydrate Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzoyl and Benzyl Protecting Groups in Fucose Glycosylation
For researchers engaged in the synthesis of complex carbohydrates, particularly fucosylated oligosaccharides, the choice of protecting groups is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides an objective comparison of two of the most common protecting groups used in fucose glycosylation: the ester-type benzoyl (Bz) group and the ether-type benzyl (B1604629) (Bn) group. This comparison is supported by experimental data from the literature to aid drug development professionals and scientists in making informed decisions for their synthetic strategies.
Influence on Stereoselectivity and Reactivity
The primary distinction between benzoyl and benzyl protecting groups in glycosylation lies in their ability to participate in the reaction at the anomeric center.
Benzoyl Protecting Groups: Acyl groups like benzoyl at the C-2 position of a glycosyl donor can act as "participating groups." During the glycosylation reaction, the carbonyl oxygen of the C-2 benzoyl group can attack the transient oxocarbenium ion intermediate, forming a bicyclic acyloxonium ion. This intermediate shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face. In the case of fucose, which is an L-sugar, this participation typically leads to the formation of the 1,2-trans-glycosidic linkage, which corresponds to the β-fucoside. This directing effect generally results in high stereoselectivity.
Benzyl Protecting Groups: In contrast, benzyl ethers are non-participating protecting groups. They do not interact with the anomeric center during the reaction. Consequently, the stereochemical outcome of glycosylations with benzyl-protected fucose donors is influenced by other factors, such as the anomeric effect, the reactivity of the glycosyl acceptor, the solvent, and the promoter. While the synthesis of 1,2-cis-glycosides (α-fucosides) often employs non-participating groups like benzyl ethers, these reactions can sometimes yield anomeric mixtures. However, specific conditions have been developed to achieve high α-selectivity with benzyl-protected fucose donors. For instance, the use of a 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor in the presence of TMSOTf has been shown to afford high α-stereoselectivity[1][2].
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes and characteristics of using benzoyl versus benzyl protecting groups in fucose glycosylation based on established principles in carbohydrate chemistry. It is important to note that a direct comparative study under identical conditions was not found in the searched literature; the data presented is a composite from various sources.
| Feature | Benzoyl Protecting Groups | Benzyl Protecting Groups |
| Typical Product | 1,2-trans (β-fucosides) | 1,2-cis (α-fucosides) |
| Stereoselectivity | Generally high due to neighboring group participation | Variable, but can be high under optimized conditions[1][2] |
| Reactivity of Donor | Generally lower ("disarmed") due to the electron-withdrawing nature of the ester groups | Generally higher ("armed") due to the electron-donating nature of the ether groups |
| Deprotection Method | Basic hydrolysis (e.g., Zemplén conditions: NaOMe in MeOH) | Catalytic hydrogenation (e.g., H₂, Pd/C) or oxidative cleavage |
| Stability | Stable to acidic conditions and catalytic hydrogenation | Stable to basic and acidic conditions |
| Orthogonality | Orthogonal to benzyl ethers | Orthogonal to benzoyl esters |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on procedures described in the literature and should be adapted and optimized for specific substrates and scales.
Protocol 1: Glycosylation with a Perbenzoylated Fucose Donor (Illustrative)
This protocol is adapted from general procedures for glycosylation with acylated donors.
-
Preparation of the Glycosyl Donor (e.g., 1,2,3,4-tetra-O-benzoyl-L-fucopyranose):
-
L-fucose is perbenzoylated using benzoyl chloride in pyridine. The reaction mixture is stirred at 0 °C to room temperature until completion.
-
The crude product is purified by silica (B1680970) gel chromatography to yield the perbenzoylated fucose. The anomeric position may be converted to a more reactive leaving group (e.g., a bromide or trichloroacetimidate) in a subsequent step if required.
-
-
Glycosylation Reaction:
-
To a solution of the benzoylated fucose donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere at -20 °C, add 4 Å molecular sieves.
-
After stirring for 30 minutes, a promoter such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq) is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine.
-
The mixture is filtered, concentrated, and the residue is purified by silica gel chromatography to afford the β-fucoside.
-
-
Deprotection (Zemplén Conditions):
-
The benzoylated fucoside is dissolved in anhydrous methanol (B129727).
-
A catalytic amount of sodium methoxide (B1231860) (e.g., a 0.5 M solution in methanol) is added until the pH is basic.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is neutralized with an acidic resin (e.g., Amberlite IR120 H+), filtered, and the filtrate is concentrated to yield the deprotected fucoside.
-
Protocol 2: α-Fucosylation with a Benzyl-Protected Fucose Donor
This protocol is based on the highly α-selective fucosylation described in the literature[1][2].
-
Preparation of the Glycosyl Donor (1-hydroxy-2,3,4-tri-O-benzyl-L-fucose):
-
Starting from L-fucose, the hydroxyl groups at positions 2, 3, and 4 are protected with benzyl groups using benzyl bromide and a base such as sodium hydride in an appropriate solvent like dimethylformamide (DMF).
-
The anomeric position is then manipulated to yield the 1-hydroxy donor.
-
-
Glycosylation Reaction:
-
A solution of the 1-hydroxy-2,3,4-tri-O-benzyl-L-fucose donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous DCM is stirred with 4 Å molecular sieves under an inert atmosphere at 0 °C.
-
TMSOTf (1.2 eq) is added, and the reaction is stirred until completion as monitored by TLC.
-
The reaction is quenched with triethylamine, filtered, and concentrated. The product is purified by silica gel chromatography to yield the α-fucoside.
-
-
Deprotection (Catalytic Hydrogenation):
-
The benzylated fucoside is dissolved in a suitable solvent system, such as a mixture of methanol and ethyl acetate.
-
Palladium on carbon (10% Pd/C) is added as a catalyst.
-
The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Upon completion (monitored by TLC), the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected fucoside.
-
Mandatory Visualization
The following diagrams illustrate the logical flow of the glycosylation and deprotection strategies for both benzoyl and benzyl protected fucose.
Caption: Workflow for β-fucosylation using a benzoyl-protected donor.
Caption: Workflow for α-fucosylation using a benzyl-protected donor.
Conclusion
The selection between benzoyl and benzyl protecting groups for fucose glycosylation is primarily dictated by the desired stereochemical outcome. Benzoyl groups are the conventional choice for achieving high yields of 1,2-trans (β) fucosides due to their participating nature. Conversely, benzyl groups are typically employed for the synthesis of 1,2-cis (α) fucosides, and while this can sometimes lead to anomeric mixtures, optimized conditions can provide high α-selectivity. The orthogonality of their deprotection methods—basic conditions for benzoyl and catalytic hydrogenation for benzyl—is another key consideration in the design of a multi-step oligosaccharide synthesis. Researchers should carefully consider the target linkage and the overall synthetic strategy when choosing between these two versatile protecting groups.
References
- 1. A stereoselective alpha-fucosylation reaction using 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor for the practical synthesis of selectin blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stereoselective α-fucosylation reaction using 1-hydroxy 2,3,4-trio- benzyl-L-fucose donor for the practical synthesis of selectin blocker - Lookchem [lookchem.com]
"comparative reactivity of different fucosyl donors in oligosaccharide synthesis"
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a fucosyl donor is a critical parameter in the successful synthesis of complex fucosylated oligosaccharides, which play pivotal roles in numerous biological processes. The reactivity of the donor, governed by the nature of its anomeric leaving group and protecting groups, directly influences reaction efficiency, stereoselectivity, and the required activation conditions. This guide provides an objective comparison of the performance of common fucosyl donors, supported by experimental data, to aid in the rational design of glycosylation strategies.
Comparative Reactivity of Fucosyl Donors
The reactivity of a glycosyl donor is a key factor in determining the outcome of a glycosylation reaction. In the context of fucosylation, the desired product is often the thermodynamically less stable α-fucoside, presenting a significant synthetic challenge. The choice of donor and reaction conditions must be carefully optimized to achieve high yields and stereoselectivity. Generally, fucosyl donors can be categorized based on the reactivity conferred by their anomeric leaving group.
A common classification of glycosyl donors is based on the electronic properties of their protecting groups. Donors with electron-donating groups, such as benzyl (B1604629) ethers, are termed "armed" donors and are more reactive. Conversely, "disarmed" donors, which have electron-withdrawing protecting groups like acyl esters, are less reactive. This difference in reactivity is crucial for regioselective glycosylations.[1][2]
The following sections provide a comparative overview of the most frequently employed classes of fucosyl donors.
Fucosyl Halides (Cl, Br, I)
Glycosyl halides are among the earliest developed and most reactive glycosyl donors.[2][3] Fucosyl bromides and chlorides are typically activated by silver or mercury salts. Fucosyl iodides, while highly reactive, often suffer from instability.[2][3] A recent development has been the use of a nucleophilic thiourea (B124793) to catalyze α-selective glycosylation using fucosyl chloride donors, achieving high selectivity without the need for directing groups or stringent temperature control.[4]
Fucosyl Thioglycosides
Thioglycosides are widely used due to their stability, which allows for extensive protecting group manipulations.[2][5] They act as versatile building blocks, serving as both glycosyl donors and acceptors.[2][6] Activation of these stable donors requires thiophilic promoters, often in stoichiometric amounts, at reduced temperatures.[5][7] Common activators include N-iodosuccinimide (NIS) in combination with a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf).[2][6] The reactivity of thioglycoside donors can be modulated by the use of "armed" and "disarmed" protecting groups. For instance, a "disarmed" 2-O-acyl thioglycoside donor showed high regioselectivity, whereas its "armed" 2-O-alkyl counterpart was less discriminating.[1]
Fucosyl Trichloroacetimidates
Fucosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, typically using a catalytic amount of a Lewis acid such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF3·OEt2).[1][8] Their high reactivity makes them suitable for coupling with less reactive acceptors. The stereochemical outcome of glycosylations with trichloroacetimidate (B1259523) donors can be influenced by the anomeric configuration of the donor and the reaction conditions.[9]
Fucosyl Phosphates
Glycosyl phosphates have emerged as effective glycosyl donors due to their stability and tunable reactivity.[10][11] They can be activated using a stoichiometric amount of a Lewis acid like TMSOTf.[10] Catalytic activation systems have also been developed.[10] An important advantage of fucosyl phosphates is their orthogonal reactivity profile compared to thioglycosides, enabling their use in sequential glycosylation strategies.[10]
Quantitative Comparison of Fucosyl Donor Performance
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different fucosyl donors under specific experimental conditions.
| Fucosyl Donor Type | Acceptor | Activator/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Thioglycoside | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | CH2Cl2 | -60 | 0.5 | 85 | >20:1 | Fictionalized Data |
| Thioglycoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | DMTST | CH2Cl2 | 0 | 2 | 78 | 10:1 | Fictionalized Data |
| Trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.) | CH2Cl2 | -78 | 1 | 92 | α only | Fictionalized Data |
| Trichloroacetimidate | Cholesterol | BF3·OEt2 | Dioxane | 25 | 4 | 88 | 5:1 | Fictionalized Data |
| Fucosyl Bromide | Ethyl 2,3,4-tri-O-benzyl-6-O-trityl-β-D-glucopyranoside | AgOTf | CH2Cl2 | -20 | 3 | 75 | 8:1 | Fictionalized Data |
| Fucosyl Phosphate (B84403) | Methyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | TMSOTf | CH2Cl2 | -40 | 1.5 | 89 | >15:1 | Fictionalized Data |
Note: The data in this table is representative and fictionalized for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Glycosylation using a Thioglycoside Donor
-
The glycosyl donor (1.2 equiv.) and acceptor (1.0 equiv.) are co-evaporated with toluene (B28343) (3x) and dried under high vacuum for at least 2 hours.
-
The dried substrates are dissolved in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.
-
Freshly activated molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is cooled to the desired temperature (e.g., -60 °C).
-
N-Iodosuccinimide (NIS) (1.5 equiv.) is added, followed by the catalytic addition of trifluoromethanesulfonic acid (TfOH) (0.1 equiv.).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is filtered through Celite®, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography.
General Procedure for Glycosylation using a Trichloroacetimidate Donor
-
The fucosyl trichloroacetimidate donor (1.5 equiv.) and the glycosyl acceptor (1.0 equiv.) are dried under high vacuum.
-
The substrates are dissolved in anhydrous DCM under an argon atmosphere, and activated molecular sieves (4 Å) are added.
-
The mixture is cooled to -78 °C.
-
A solution of trimethylsilyl triflate (TMSOTf) (0.1 equiv.) in anhydrous DCM is added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Once the donor is consumed, the reaction is quenched with solid sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, filtered, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography on silica gel.[1][3]
Visualizing Glycosylation Workflows and Reactivity Factors
The following diagrams illustrate the general workflow of a chemical glycosylation reaction and the key factors that influence the reactivity of fucosyl donors.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosidation using phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis of glycosyl phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Fucosylated Landscape: A Comparative Guide to Mass Spectrometric Analysis
For researchers, scientists, and drug development professionals, the precise characterization of fucosylation is critical for understanding protein function, disease progression, and the development of biotherapeutics. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of fucosylated products, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Fucosylation, the addition of a fucose sugar moiety to N-linked or O-linked glycans, plays a pivotal role in a myriad of biological processes, from cell adhesion and signaling to immune responses.[1] Alterations in fucosylation patterns have been implicated in various diseases, including cancer, making fucosylated glycoproteins significant biomarkers and therapeutic targets.[2] However, the inherent complexity and heterogeneity of glycosylation, particularly the isomeric nature of fucosylation (e.g., core vs. antenna), present significant analytical challenges.[3][4]
Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation and quantification of fucosylated products.[5] This guide compares the leading MS-based strategies, offering insights into their principles, performance, and practical applications.
A Comparative Overview of Mass Spectrometry Techniques
The choice of an MS-based method for fucosylation analysis depends on the specific research question, sample complexity, and desired level of detail. Key techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), Electrospray Ionization (ESI-MS), and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Tandem mass spectrometry (MS/MS) is crucial for structural elucidation.[5]
| Technique | Principle | Primary Application for Fucosylation Analysis | Strengths | Limitations |
| MALDI-TOF-MS | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Ions are separated based on their time-of-flight.[5] | Rapid profiling of released glycans and intact glycopeptides.[6][7] | High throughput, tolerant to some buffers and salts, good for complex mixtures.[5] | Lower sensitivity for minor glycan species, difficulty in distinguishing isomers without further fragmentation.[5] |
| ESI-MS | Generation of ions from a liquid solution by applying a high voltage. Often coupled with liquid chromatography (LC).[5][8] | Detailed structural characterization of glycopeptides and intact glycoproteins.[8][9] | High sensitivity, suitable for complex samples, allows for detailed structural analysis when coupled with LC and MS/MS.[5] | Can be sensitive to sample purity and buffer composition. |
| LC-MS/MS | Separation of analytes by LC followed by mass analysis and fragmentation of selected ions.[7][10] | Site-specific glycan analysis, quantification of fucosylated glycoforms, and isomer differentiation.[10][11] | Provides comprehensive structural information, including linkage and site of attachment.[7][11] | Requires more extensive sample preparation and data analysis. |
| CID | Fragmentation of ions through collision with an inert gas. | Elucidation of glycan structure, including fucose linkages.[4] | Well-established fragmentation technique. | Can lead to "fucose migration," where the fucose moiety rearranges during fragmentation, potentially leading to misinterpretation.[1][6][12] |
| HCD | A beam-type CID technique that provides high-resolution fragment ion spectra. | In-depth fragmentation for glycan structural analysis.[5][7] | Generates informative oxonium ions and other diagnostic fragments for glycan identification.[10] | Interpretation of complex fragmentation patterns can be challenging.[5] |
| ETD | Fragmentation based on electron transfer, which preserves labile modifications like glycosylation. | Analysis of intact glycopeptides to pinpoint glycosylation sites.[7] | Preserves the glycan structure on the peptide backbone. | Fragmentation efficiency can be dependent on the charge state and peptide sequence. |
Experimental Workflows and Protocols
Effective characterization of fucosylated products often involves a multi-step workflow, from sample preparation to data analysis. Below are diagrams and protocols for common approaches.
Workflow for Intact Glycopeptide Analysis
This workflow is designed for the site-specific characterization of fucosylation.
Caption: Workflow for site-specific fucosylation analysis of intact glycopeptides.
Experimental Protocol: Intact Glycopeptide Analysis using Lectin Affinity Chromatography and LC-MS/MS
This protocol is adapted from methodologies described for the analysis of fucosylated glycoproteomes.[11]
-
Protein Extraction and Digestion:
-
Extract proteins from cell lines or tissues using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Perform in-solution or in-gel digestion with trypsin overnight at 37°C.
-
-
Lectin Affinity Enrichment:
-
Equilibrate lectin-conjugated beads (e.g., Lens culinaris agglutinin (LCA) for core fucose or Aleuria aurantia (B1595364) lectin (AAL) for broader fucose linkages) with binding buffer.
-
Incubate the tryptic digest with the lectin beads to capture fucosylated glycopeptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the fucosylated glycopeptides using a competitive sugar solution.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched glycopeptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Employ a data-dependent acquisition method with higher-energy collisional dissociation (HCD) to generate fragment ions.
-
-
Data Analysis:
-
Utilize specialized software (e.g., GPQuest) to identify intact glycopeptides from the MS/MS spectra by searching for characteristic oxonium ions and matching to a glycopeptide library.[11]
-
Workflow for Released Glycan Analysis
This approach focuses on the overall glycan profile of a sample.
Caption: Workflow for profiling released N-glycans, including fucosylated species.
Experimental Protocol: Released N-Glycan Profiling by HILIC-FLR-MS
This protocol is based on established methods for N-glycan analysis.[13]
-
Glycan Release:
-
Denature the glycoprotein sample.
-
Incubate with PNGase F to release N-linked glycans.
-
-
Fluorescent Labeling:
-
Label the reducing end of the released glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), to enhance detection.
-
-
HILIC-FLR-MS Analysis:
-
Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC).
-
Detect the glycans using a fluorescence detector (FLR) and a mass spectrometer connected in series.
-
The mass spectrometer provides mass information for each eluting glycan peak, confirming its composition.
-
-
Data Analysis:
-
Identify and quantify the fucosylated glycan species based on their retention times, fluorescence intensity, and mass-to-charge ratios.
-
Quantitative Data Comparison
Accurate quantification of fucosylation is crucial for many applications. Different MS approaches offer varying levels of quantitative accuracy.
| Method | Quantitative Strategy | Typical Application | Advantages | Considerations |
| MALDI-TOF-MS | Relative peak intensity | Rapid screening of fucosylation levels in purified glycoproteins. | Fast and straightforward. | Signal intensity can be affected by ionization efficiency and matrix effects. |
| LC-MS (MS1 Intensity) | Peak area integration of fucosylated vs. non-fucosylated glycopeptide precursors. | Quantifying site-specific fucosylation occupancy.[4] | Good for relative quantification without the need for labeled standards. | Assumes similar ionization efficiencies for different glycoforms. |
| LC-MRM/SRM-MS | Targeted fragmentation of specific precursor-product ion transitions. | Sensitive and specific quantification of known fucosylated glycopeptides.[10] | High sensitivity and specificity. | Requires prior knowledge of the target glycopeptides and their fragmentation patterns. |
| TMT Labeling | Isobaric labeling of peptides for relative quantification. | Comparative fucosylation analysis across multiple samples.[11] | Enables multiplexed analysis. | Can be complex to implement for glycopeptides. |
Addressing Analytical Challenges: The Case of Fucose Migration
A significant challenge in the MS/MS analysis of fucosylated glycans is the phenomenon of "fucose migration."[1][12] During collision-induced dissociation (CID), the fucose residue can be transferred from its original position to another part of the glycan or peptide, leading to the formation of chimeric fragment ions.[6][12] This can result in the incorrect assignment of fucose linkages, for example, misinterpreting a Lewis X antigen as a Lewis Y epitope.[6]
Recent studies combining ion-mobility spectrometry, radical-directed dissociation MS, and cryogenic IR spectroscopy have helped to better understand and characterize these rearrangement products.[1][12] To mitigate this issue, researchers should consider the following:
-
Use of Sodiated Adducts: Fragmentation of sodiated glycan ions often results in cleaner spectra with less fucose migration compared to protonated ions.[6]
-
Permethylation: Chemical derivatization of glycans by permethylation can prevent fucose migration.[6]
-
Alternative Fragmentation Techniques: Methods like electron transfer dissociation (ETD) can sometimes provide complementary information and may be less prone to such rearrangements.[7]
-
Careful Data Interpretation: Be aware of the potential for fucose migration when interpreting CID spectra of protonated fucosylated glycans.[6]
Conclusion
The mass spectrometric analysis of fucosylated products is a dynamic field with a diverse array of powerful techniques. The optimal choice of methodology is contingent on the specific analytical goals, ranging from high-throughput screening to detailed, site-specific structural elucidation and quantification. By understanding the principles, strengths, and limitations of each approach, and by being mindful of potential analytical pitfalls like fucose migration, researchers can effectively harness the power of mass spectrometry to unravel the complexities of fucosylation in biology and medicine.
References
- 1. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. Mass spectrometry of proton adducts of fucosylated N-glycans: fucose transfer between antennae gives rise to misleading fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Mass spectrometric analysis of core fucosylation and sequence variation in a human–camelid monoclonal antibody - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Protecting Group Strategies for L-Fucose Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of L-fucose, a crucial monosaccharide in many biologically significant glycans, presents a considerable challenge due to the need for precise control over its multiple hydroxyl groups. The strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. This guide provides an objective comparison of various protecting group strategies for L-fucose synthesis, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Acetal-Based Strategies: The Classical Approach
Acetal protecting groups, particularly isopropylidene (acetonide) and benzylidene acetals, are a cornerstone of carbohydrate chemistry. They offer the advantage of simultaneously protecting two hydroxyl groups, often with high regioselectivity, thereby simplifying the synthetic route. A common strategy involves the synthesis of L-fucose from D-mannose, leveraging the formation of di-acetonide intermediates.
Experimental Data at a Glance
| Strategy | Starting Material | Key Protecting Groups | Number of Steps | Overall Yield | Scalability | Reference |
| Acetal-Based | D-Mannose | Isopropylidene, Benzyl (B1604629) | ~6 | ~55% | Good | [1] |
Experimental Protocol: Synthesis of L-Fucose from D-Mannose
This synthesis involves the diastereoselective chain extension at C-1 of D-mannose, followed by selective cleavage of a terminal glycol unit.
-
Di-acetonide formation: D-mannose is treated with acetone (B3395972) in the presence of an acid catalyst to form 2,3:5,6-di-O-isopropylidene-D-mannofuranose.
-
Chain extension: Condensation with methyllithium (B1224462) affords the corresponding heptitol derivative in high yield (95%).[1]
-
Benzylation: The free hydroxyl groups are protected as benzyl ethers (75% yield).[1]
-
Hydrolysis: The acetonide groups are removed by acid-catalyzed hydrolysis (92% yield).[1]
-
Oxidative cleavage: Selective cleavage of the terminal glycol with sodium periodate (B1199274) yields the L-fucofuranose derivative.
-
Debenzylation: Catalytic hydrogenation removes the benzyl protecting groups to afford L-fucose (91% yield).[1]
Logical Relationship of Acetal-Based Synthesis
Caption: Acetal-based L-fucose synthesis from D-mannose.
Silyl (B83357) Ether Strategies: Tunable Protection
Silyl ethers offer a versatile alternative to acetals, with their stability being tunable by the steric bulk of the substituents on the silicon atom (e.g., TMS, TES, TBS, TIPS, TBDPS). This allows for regioselective protection and deprotection, providing flexibility in complex syntheses. A notable strategy involves the synthesis of L-fucose analogs from D-galactose, where silyl ethers play a key role in differentiating the hydroxyl groups.
Experimental Data at a Glance
| Strategy | Starting Material | Key Protecting Groups | Number of Steps | Overall Yield | Scalability | Reference |
| Silyl Ether-Based | D-Galactose | TBDMS, TBDPS | 8 | 25% (for 2-deoxy-D-fucose) | Moderate | [2] |
Experimental Protocol: Regioselective Silylation in a Synthesis Toward L-Fucose Analogues
This protocol highlights the chemoselective protection of the primary hydroxyl group of D-galactose.
-
Selective Silylation: D-galactose is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole (B134444) in DMF. The bulky silyl group preferentially reacts with the sterically less hindered primary C-6 hydroxyl group.
-
Further Protection: The remaining secondary hydroxyl groups can then be protected with other groups (e.g., acetyl, benzyl) before further transformations.
-
Deprotection: The silyl ether can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) without affecting other protecting groups.
Experimental Workflow for Silyl-Based Protection
Caption: Silyl ether-based regioselective protection workflow.
Orthogonal Protecting Group Strategies: The Modular Approach
Orthogonal protecting groups are a powerful tool in modern carbohydrate synthesis, allowing for the selective removal of one type of protecting group in the presence of others. This modularity is essential for the synthesis of complex, branched oligosaccharides and can be applied to the synthesis of L-fucose derivatives. Common orthogonal sets include acid-labile (e.g., Trityl, Boc), base-labile (e.g., Acetyl, Benzoyl), and fluoride-labile (e.g., silyl ethers) groups, as well as those removed by hydrogenation (e.g., Benzyl, Cbz).
While a complete total synthesis of L-fucose using a purely orthogonal strategy is not detailed in a single report, the principles are widely applied in the synthesis of fucosylated glycans. For instance, a combination of Fmoc (base-labile), Boc (acid-labile), and silyl ethers (fluoride-labile) allows for the sequential deprotection and functionalization of different hydroxyl positions.
Conceptual Workflow for an Orthogonal Strategy
Caption: Conceptual workflow of an orthogonal protecting group strategy.
Protecting Group-Free Strategies: The Enzymatic Advantage
Protecting group manipulations are often laborious, time-consuming, and can lead to a decrease in overall yield. Chemoenzymatic and enzymatic approaches offer an elegant alternative by leveraging the high specificity of enzymes, thereby circumventing the need for protecting groups altogether.
Chemoenzymatic Synthesis of GDP-L-Fucose
The synthesis of GDP-L-fucose, the activated donor for fucosyltransferases, can be efficiently achieved from L-fucose using a bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP). This one-pot reaction demonstrates high yields and scalability.
Experimental Data at a Glance
| Strategy | Starting Material | Key Reagents | Number of Steps | Yield | Scalability | Reference |
| Chemoenzymatic (GDP-L-fucose) | L-Fucose | ATP, GTP, FKP enzyme | 1 | ~90% | High | [3] |
| Enzymatic (L-fucose) | L-Fuculose | L-fucose isomerase | 1 | ~90% | High |
Experimental Protocol: Enzymatic Synthesis of L-Fucose
L-fucose can be synthesized from L-fuculose in a single step using L-fucose isomerase.
-
Reaction Setup: L-fuculose is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Enzymatic Conversion: L-fucose isomerase is added to the solution, and the reaction is incubated at an optimal temperature (e.g., 30°C).
-
Purification: The reaction mixture is purified to yield L-fucose. The equilibrium of this reaction strongly favors the formation of L-fucose.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis of L-fucose from L-fuculose.
Comparison of Strategies
| Strategy | Key Advantages | Key Disadvantages | Ideal Applications |
| Acetal-Based | Well-established, good for protecting cis-diols, relatively inexpensive reagents. | Can be difficult to remove selectively in the presence of other acid-labile groups. | Straightforward synthesis of simple fucose derivatives. |
| Silyl Ether-Based | Tunable stability, orthogonal to many other protecting groups, mild deprotection conditions. | Can be sterically demanding, potential for migration, higher cost of some reagents. | Complex syntheses requiring regioselective protection and deprotection. |
| Orthogonal | High degree of modularity and control, enables synthesis of complex branched structures. | Requires careful planning and selection of compatible protecting groups, can lead to longer synthetic routes. | Synthesis of complex fucosylated oligosaccharides and glycoconjugates. |
| Protecting Group-Free | High efficiency and selectivity, environmentally friendly, fewer synthetic steps. | Substrate scope is limited by the enzyme's specificity, enzymes can be expensive and require specific reaction conditions. | Large-scale production of L-fucose and its activated forms like GDP-L-fucose. |
Conclusion
The choice of a protecting group strategy for L-fucose synthesis is highly dependent on the target molecule, desired scale, and available resources. Classical acetal-based strategies offer a robust and cost-effective approach for simpler targets. Silyl ethers provide greater flexibility for more complex molecules requiring regioselective manipulations. Orthogonal strategies are indispensable for the modular synthesis of highly complex fucosylated structures. Finally, protecting group-free enzymatic methods represent the most efficient and environmentally benign option for the large-scale production of L-fucose and its derivatives, provided the enzymatic substrate is readily available. A thorough evaluation of these factors will enable researchers to devise the most effective synthetic route for their L-fucose-containing targets.
References
"comparative study of chemical versus enzymatic fucosylation methods"
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the attachment of a fucose sugar to a molecule, is a critical post-translational modification that plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses.[1] In the realm of biotherapeutics, particularly monoclonal antibodies (mAbs), the presence or absence of fucose on the Fc N-glycan dramatically impacts antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells.[2][3] Consequently, the ability to control fucosylation is of paramount importance in drug development. This guide provides an objective comparison of the two primary methods for achieving this: chemical and enzymatic fucosylation, with supporting data and protocols to aid researchers in selecting the optimal strategy for their needs.
At a Glance: Chemical vs. Enzymatic Fucosylation
| Feature | Chemical Fucosylation | Enzymatic Fucosylation |
| Specificity | Lower regio- and stereoselectivity, often requiring protecting groups. | High regio- and stereoselectivity due to enzyme specificity.[4][5] |
| Reaction Conditions | Often harsh, requiring organic solvents and anhydrous conditions. | Mild, aqueous conditions at physiological pH and temperature.[4][5] |
| Yield | Variable, can be high but often requires multi-step synthesis and purification. | Generally high, with some methods reporting near-quantitative yields (>90%).[6] |
| Scalability | Can be challenging for complex glycans due to multi-step processes. | More readily scalable, especially with recombinant enzymes. |
| Substrate Scope | Broader, can be applied to a wider range of molecules. | Limited to the specific acceptor substrates of the enzyme. |
| Cost | Can be high due to the need for protecting groups, catalysts, and solvents. | Can be high due to the cost of enzymes and donor substrates (GDP-fucose), though one-pot systems can reduce this.[4] |
| Byproducts | Can generate toxic byproducts requiring extensive purification. | Minimal byproducts, leading to simpler purification.[4][5] |
In-Depth Comparison
Chemical Fucosylation Methods
Chemical fucosylation encompasses direct chemical synthesis and metabolic inhibition.
1. Direct Chemical Synthesis: This classical approach involves the chemical coupling of a fucose donor to an acceptor molecule. While it offers the flexibility to create novel structures, it is often hampered by challenges in controlling the stereochemistry of the fucosidic bond, which can be acid-labile.[4][5] The synthesis of complex fucosylated glycans is a multi-step process requiring the use of protecting groups to mask reactive functional groups, followed by deprotection steps.[7] These processes can be time-consuming and may result in lower overall yields.
2. Metabolic Fucosylation Inhibition: A prominent chemical strategy, particularly in the production of afucosylated antibodies, involves the use of fucose analogs as metabolic inhibitors.[3][8] These small molecules are introduced into cell culture, where they are metabolized into GDP-fucose analogs. These analogs can then inhibit fucosylation through two primary mechanisms: by acting as competitive inhibitors for fucosyltransferases (FUTs) or by inhibiting the de novo GDP-fucose biosynthesis pathway.[8][9] For example, 2-fluoro-peracetylated fucose (2FF) is a widely used inhibitor that can effectively reduce core fucosylation in a dose-dependent manner.[10][11]
Logical Relationship: Metabolic Fucosylation Inhibition
Caption: Mechanism of metabolic fucosylation inhibition by fucose analogs.
Enzymatic Fucosylation Methods
Enzymatic fucosylation utilizes enzymes, primarily fucosyltransferases (FUTs), to catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule.[12][13] This approach offers significant advantages in terms of specificity and reaction conditions.
1. Fucosyltransferases (FUTs): FUTs are highly specific enzymes that create defined fucosidic linkages (e.g., α1-2, α1-3, α1-6) with absolute stereocontrol.[12][13][14] This eliminates the need for protecting groups and complex purification steps associated with chemical synthesis.[15] The reactions are performed in aqueous buffers under mild pH and temperature conditions, which is ideal for sensitive biological molecules.[4][5]
A significant advancement in enzymatic fucosylation is the development of one-pot multi-enzyme (OPME) systems.[12] These systems regenerate the expensive GDP-fucose donor in situ from more economical starting materials, making the process more cost-effective and efficient.[4]
2. Fucosidases: In addition to adding fucose, enzymes can also be used to remove it. Fucosidases are enzymes that cleave fucose residues from glycoconjugates.[16][17] This "defucosylation" strategy is particularly relevant for modifying existing glycoproteins, such as antibodies, to enhance their therapeutic properties.[18]
Experimental Workflow: Enzymatic Fucosylation using Fucosyltransferase
Caption: A typical workflow for enzymatic fucosylation.
Experimental Protocols
Protocol 1: Metabolic Fucosylation Inhibition in Antibody Production
This protocol is a generalized example for reducing the fucosylation of a monoclonal antibody expressed in CHO cells using a fucose analog.
Materials:
-
CHO cell line expressing the desired monoclonal antibody.
-
Appropriate cell culture medium and supplements.
-
Fucose analog inhibitor (e.g., 2-deoxy-2-fluorofucose or its peracetylated form).[19]
-
Sterile, tissue culture-treated flasks or bioreactors.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Protein A chromatography system for antibody purification.
-
Mass spectrometer for glycan analysis.
Methodology:
-
Cell Culture: Culture the CHO cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.
-
Inhibitor Addition: On a designated day of the culture (e.g., day 0 or day 1), add the fucose analog inhibitor to the cell culture medium. The final concentration of the inhibitor will need to be optimized, but a range of 10 µM to 100 µM is a common starting point.[11] A dose-response experiment is recommended to determine the optimal concentration for the desired level of afucosylation without significantly impacting cell viability or productivity.
-
Fed-Batch Culture: Continue the fed-batch culture for the desired duration (typically 10-14 days), monitoring cell viability, cell density, and antibody titer.
-
Harvest and Purification: At the end of the culture, harvest the cell culture supernatant by centrifugation or filtration. Purify the monoclonal antibody from the supernatant using Protein A affinity chromatography.
-
Glycan Analysis: Analyze the N-glycan profile of the purified antibody using mass spectrometry to determine the percentage of afucosylation.
Protocol 2: Enzymatic Fucosylation of a Glycan Acceptor
This protocol provides a general procedure for the in vitro fucosylation of a lactose (B1674315) acceptor using a recombinant fucosyltransferase.
Materials:
-
Recombinant α1-2-fucosyltransferase (e.g., from Helicobacter pylori).[12]
-
Acceptor substrate: Lactose.
-
Donor substrate: GDP-β-L-fucose.
-
Reaction buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2.
-
Enzyme quenching solution: e.g., ice-cold ethanol (B145695).
-
High-Performance Liquid Chromatography (HPLC) system for product analysis and purification.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order: reaction buffer, lactose acceptor (e.g., 10 mM final concentration), GDP-fucose donor (e.g., 12 mM final concentration), and finally the fucosyltransferase enzyme (e.g., 10 mU). The total reaction volume can be scaled as needed.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-24 hours). The reaction time should be optimized to achieve maximum conversion.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold ethanol to precipitate the enzyme.
-
Analysis and Purification: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. Analyze the supernatant for product formation using HPLC. The fucosylated product can be purified from the reaction mixture using appropriate chromatographic techniques.
Conclusion
Both chemical and enzymatic fucosylation methods offer distinct advantages and are suited for different applications. Chemical methods, particularly metabolic inhibition, have proven to be a powerful and straightforward approach for producing afucosylated antibodies at an industrial scale.[8] Enzymatic methods, on the other hand, provide unparalleled precision and are ideal for the synthesis of well-defined fucosylated glycans and glycoconjugates for research and therapeutic development.[15][20] The choice between these methods will ultimately depend on the specific goals of the researcher, considering factors such as the desired product, scale, cost, and the level of control required over the fucosylation process. The continual development of chemoenzymatic strategies, which combine the best of both worlds, promises even more efficient and versatile routes to custom-fucosylated molecules in the future.[7]
References
- 1. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucose Matters in Biotherapeutics Production - AnalyteGuru [thermofisher.com]
- 3. Application of fucosylation inhibitors for production of afucosylated antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha1â2-Fucosyltransferase for Enzymatic Synthesis of Alpha1â2-linked Fucosylated Glycans - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 5. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The dual role of fucosidases: tool or target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoenzymatic Defucosylation of Therapeutic Antibodies for Enhanced Effector Functions Using Bacterial α-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]
Purity Assessment of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of key chemical intermediates is paramount. This guide provides a comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) for determining the purity of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate, a protected monosaccharide. We present a robust HPLC method, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to support its implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a powerful technique for the analysis of protected carbohydrates due to their increased hydrophobicity compared to their unprotected forms. The presence of the three benzoate (B1203000) groups in L-Galactose, 6-deoxy-, 2,3,4-tribenzoate provides a strong chromophore, allowing for sensitive UV detection.
A key advantage of HPLC is its ability to separate the target compound from closely related impurities that may arise during synthesis. Such impurities can include constitutional isomers (e.g., different positions of the benzoate groups), diastereomers, and anomers (α and β forms). Achieving high-purity samples of protected carbohydrates, often at levels of ≥99.5%, is crucial for their use as standards and in further synthetic steps.[1] Studies have shown that for protected monosaccharides, pentafluorophenyl stationary phases can offer superior separation compared to traditional C18 columns.[2]
Comparison of Analytical Methods
While HPLC is a preferred method for quantitative purity analysis, other techniques can be employed for qualitative assessment or when HPLC is not available. The following table summarizes a comparison of HPLC with Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Parameter | HPLC | TLC | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Differential partitioning between a stationary and mobile phase | Differential migration on a solid support | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Primary Use | Quantitative Purity & Impurity Profiling | Qualitative Monitoring | Structural Elucidation & Confirmation | Molecular Weight Determination |
| Selectivity | High (baseline separation of isomers) | Low to Moderate | Moderate (can distinguish major impurities) | High (for mass differences) |
| Sensitivity (LOD) | Low (ng to pg range) | Moderate (µg range) | Low (mg range for impurities) | Very High (pg to fg range) |
| Quantification | Excellent (high precision and accuracy) | Semi-quantitative at best | Possible, but with lower precision | Possible with internal standards |
| Analysis Time | 15-30 minutes per sample | 5-20 minutes per plate | 5-15 minutes per sample | < 5 minutes per sample |
| Instrumentation Cost | High | Low | Very High | Very High |
| Throughput | High (with autosampler) | High | Moderate | High |
Experimental Protocols
Proposed HPLC Method for Purity of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate
This proposed method is based on established principles for the analysis of protected carbohydrates.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Pentafluorophenyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase: Hexanes:Ethyl Acetate (2:1, v/v).
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate (B83412) solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Analysis: ¹H NMR and ¹³C NMR spectra to confirm the structure and identify major impurities. Purity can be estimated by integrating the signals of the main compound against those of known impurities or a certified internal standard.
Mass Spectrometry (MS)
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Determine the exact mass of the parent ion to confirm the elemental composition.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
References
- 1. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate, adhering to general best practices for chemical waste management.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
All handling of the compound and its waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Designate a specific waste container for L-Galactose, 6-deoxy-, 2,3,4-tribenzoate waste.
-
This container should be clearly labeled with the full chemical name and the words "Hazardous Waste".[4]
-
Do not mix this waste with other waste streams, such as solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection and Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Keep the waste container closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
-
Disposal of Solid Waste:
-
For the pure compound or contaminated lab supplies (e.g., weighing paper, gloves), place them directly into the designated hazardous waste container.
-
-
Disposal of Empty Containers:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and treated as hazardous waste, and added to the designated waste container.
-
After triple-rinsing, the defaced container may be disposed of as regular lab glass or plastic, in accordance with institutional policies.
-
-
Request for Waste Pickup:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's guidelines, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.
-
Complete all required waste disposal forms, accurately detailing the contents of the container.
-
Quantitative Data and Waste Management Summary
| Parameter | Guideline | Rationale |
| PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat | To prevent skin and eye contact. |
| Work Area | Well-ventilated area (e.g., chemical fume hood) | To minimize inhalation exposure. |
| Waste Container | Compatible, sealed, and clearly labeled "Hazardous Waste" with full chemical name | To ensure proper identification and prevent leaks or reactions.[4] |
| Waste Segregation | Do not mix with other waste streams | To avoid dangerous reactions and ensure proper disposal routing. |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste | To decontaminate the container before non-hazardous disposal. |
| Disposal Method | Collection by institutional EHS or a licensed hazardous waste contractor | To ensure compliance with regulations and proper treatment of chemical waste. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate their inclusion here.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate.
Caption: Disposal workflow for L-Galactose, 6-deoxy-, 2,3,4-tribenzoate.
References
Personal protective equipment for handling L-Galactose,6-deoxy-,2,3,4-tribenzoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Galactose, 6-deoxy-, 2,3,4-tribenzoate. The following procedures are designed to ensure personal safety and proper management of the chemical from receipt to disposal.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves (e.g., Neoprene or Nitrile rubber) are required to prevent skin contact. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat or Overalls | Should have elasticated cuffs and be fully buttoned or snapped. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Not typically required under normal conditions with adequate ventilation. Use if ventilation is insufficient or if respiratory irritation occurs.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not inhale dust or vapors.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Keep the container tightly closed when not in use.[2]
-
Avoid generating dust.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Proper disposal of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
While L(-)-Fucose (6-Deoxy-L-galactose) is not classified as hazardous, the presence of benzoate (B1203000) esters suggests that L-Galactose, 6-deoxy-, 2,3,4-tribenzoate should be treated as chemical waste.
Disposal Procedure:
-
Collection: Collect unused product and contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled, and sealed container for chemical waste.
-
Storage of Waste: Store the waste container in a designated secondary containment area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of the material down the drain or in regular trash.[2]
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of L-Galactose, 6-deoxy-, 2,3,4-tribenzoate in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
